molecular formula C9H8FNO3 B12105439 Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B12105439
M. Wt: 197.16 g/mol
InChI Key: YQCGQYHLPIEQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This specialized compound features a fused furo[3,2-b]pyrrole heterocyclic core, a scaffold identified as a potent, broad-spectrum filoviral entry inhibitor . The strategic incorporation of a fluorine atom and an ethyl ester group enhances its reactivity for further synthetic derivatization, making it a versatile building block for constructing novel N-substituted pyrrole-based heterocycles . Research into analogous furopyrrole structures has demonstrated their significant value in developing antiviral therapeutics. These compounds exhibit sub-micromolar inhibitory activity against the glycoproteins of multiple filoviruses, including Ebola and Marburg viruses, by targeting early steps in the viral entry process . The ester functionality in this compound allows for straightforward conversion to the corresponding carboxylic acid, a common handle for amide coupling to various amines, a key step in optimizing structure-activity relationships (SAR) . Scientists utilize this compound in cross-coupling reactions and scaffold diversification to create targeted libraries for screening against infectious diseases . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H8FNO3/c1-2-13-9(12)7-6(10)8-5(11-7)3-4-14-8/h3-4,11H,2H2,1H3

InChI Key

YQCGQYHLPIEQBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CO2)F

Origin of Product

United States
Foundational & Exploratory

Technical Monograph: Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and application of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 1392272-60-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore in CNS and oncology therapeutics.

Executive Summary

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate is a specialized bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of D-amino acid oxidase (DAAO) inhibitors and potential kinase inhibitors. As a bioisostere of indole and thienopyrrole, the furo[3,2-b]pyrrole core offers distinct physicochemical properties—specifically reduced lipophilicity and altered hydrogen bond donor/acceptor vectors.

The incorporation of the fluorine atom at the C6 position is the critical structural feature. This substitution blocks metabolic oxidation (blocking the "soft spot" of the pyrrole ring), modulates the pKa of the pyrrole nitrogen, and induces a dipole effect that can enhance binding affinity in hydrophobic pockets.

Chemical Architecture & Properties

The compound consists of a fused furan and pyrrole ring system (heteropentalene).[1] The "4H" designation indicates the nitrogen is protonated (secondary amine).

Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1392272-60-4Unique identifier for the ethyl ester variant.[2]
Molecular Formula C₉H₈FNO₃Compact scaffold for fragment-based design.
Molecular Weight 197.16 g/mol Ideal for Lead-Like metrics (MW < 300).
C6-Fluorine Electronegative substituentReduces electron density of the pyrrole ring; increases metabolic stability against oxidation.
C5-Ester Ethyl carboxylateServes as a "handle" for further functionalization (hydrolysis to acid, conversion to amide/hydrazide).
H-Bond Donor Pyrrole NHCritical for hinge-binding in kinases or active site anchoring in enzymes like DAAO.
Structural Logic (SAR)

The 6-fluoro substituent is strategically placed to:

  • Block Metabolism: The C6 position in furo[3,2-b]pyrroles is electron-rich and prone to oxidative metabolism (similar to C3 in indoles). Fluorination seals this metabolic liability.

  • Electronic Modulation: Fluorine withdraws electron density, lowering the HOMO energy and making the pyrrole NH more acidic (better H-bond donor).

Synthesis Protocol

The synthesis of CAS 1392272-60-4 typically follows a Hemetsberger-Knittel cyclization strategy to form the core, followed by late-stage electrophilic fluorination. This route is preferred for its scalability and regiocontrol.

Phase 1: Scaffold Construction (Hemetsberger-Knittel)

This phase constructs the furo[3,2-b]pyrrole core from a furan-aldehyde precursor.

  • Condensation: React furan-2-carbaldehyde with ethyl azidoacetate in the presence of a base (NaOEt or NaH) in ethanol/THF at -10°C to 0°C.

    • Mechanism:[3] Aldol-type condensation followed by elimination yields the ethyl 2-azido-3-(furan-2-yl)acrylate .

  • Cyclization (Thermolysis): Heat the acrylate intermediate in refluxing xylene or toluene (110–140°C).

    • Mechanism:[3] Formation of a reactive nitrene species, which inserts into the adjacent C-H bond of the furan ring, closing the pyrrole ring to yield Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate .

Phase 2: Regioselective Fluorination (The Critical Step)

Direct fluorination of the pyrrole ring is challenging due to reactivity. The presence of the C5-ester deactivates the ring slightly, preventing polymerization but requiring a potent electrophilic fluorine source.

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or NFSI (N-Fluorobenzenesulfonimide).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate in MeCN.

    • Cool to 0°C under inert atmosphere (N₂).

    • Add Selectfluor (1.1 equiv) portion-wise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Validation: Monitor by LCMS. The product (M+19 substitution of H) should appear.

    • Note: In some protocols (e.g., US20080058395), halogenation mixtures (fluoro/iodo) can occur if iodine sources are present; ensure high-purity reagents.

Synthesis Workflow Diagram

SynthesisRoute Start Furan-2-carbaldehyde Inter1 Ethyl 2-azido-3-(furan-2-yl)acrylate Start->Inter1 Condensation Reagent1 Ethyl azidoacetate (Base, -10°C) Reagent1->Inter1 Core Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate Inter1->Core Nitrene Insertion Step2 Thermolysis (Reflux, Xylene) Step2->Core Target Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS 1392272-60-4) Core->Target Electrophilic Fluorination Reagent2 Selectfluor (MeCN, 0°C -> RT) Reagent2->Target

Caption: Step-wise synthesis of the 6-fluoro-furo[3,2-b]pyrrole scaffold via Hemetsberger-Knittel cyclization and electrophilic fluorination.

Analytical Validation

To ensure the integrity of CAS 1392272-60-4, the following analytical signatures must be verified.

1H NMR Spectroscopy (Predicted/Reference)
  • Solvent: DMSO-d₆ or CDCl₃.[4]

  • NH Proton: Broad singlet at ~11.5–12.0 ppm .[4] (Downfield shift due to ester and fluorine EWG effect).

  • Furan Protons (C2, C3): Two doublets or multiplets in the aromatic region (~6.5–7.8 ppm ).

  • C6 Proton: Absent. (This is the key diagnostic. The parent non-fluorinated compound has a signal at ~6.7 ppm; this must be missing in the 6-fluoro product).

  • Ethyl Group: Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.

Mass Spectrometry (LCMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: Calculated MW is 197.16. Expect peak at m/z 198.2 .

  • Isotope Pattern: Distinctive lack of Chlorine/Bromine patterns (unless halogen exchange occurred).

Applications in Drug Development

This specific CAS is a high-value intermediate for generating libraries of fused heterocycles.

A. D-Amino Acid Oxidase (DAAO) Inhibitors

Inhibitors of DAAO are investigated for Schizophrenia and chronic pain . The furo[3,2-b]pyrrole core mimics the indole of D-tryptophan (a substrate) or benzoate inhibitors.

  • Mechanism: The pyrrole NH and the carbonyl of the ester (or derived acid) form a bidentate hydrogen bond network with Arg283 and Tyr224 in the DAAO active site.

  • Fluorine Role: Enhances metabolic stability and improves blood-brain barrier (BBB) permeability by modulating lipophilicity (LogD).

B. Kinase Inhibition (JAK/BTK)

The scaffold serves as a hinge-binder.

  • Workflow:

    • Hydrolysis: Convert Ethyl ester to Carboxylic acid (LiOH, THF/H₂O).

    • Coupling: Amide coupling with amine-tail fragments (e.g., piperazines, solubilizing groups).

    • Result: ATP-competitive inhibitors where the furo-pyrrole core occupies the adenine binding pocket.

Application Workflow Diagram

Applications cluster_Rxns Derivatization Pathways cluster_Therapeutic Therapeutic Targets Target Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate Acid Carboxylic Acid (Hydrolysis) Target->Acid LiOH/THF Hydrazide Carbohydrazides (Reaction w/ Hydrazine) Target->Hydrazide N2H4 Amide Amide Derivatives (Coupling w/ Amines) Acid->Amide HATU/Amine DAAO DAAO Inhibitors (CNS: Schizophrenia) Amide->DAAO Kinase Kinase Inhibitors (Oncology/Inflammation) Amide->Kinase HCV HCV NS5A Inhibitors (Viral Replication) Hydrazide->HCV

Caption: Downstream derivatization pathways converting the ethyl ester into bioactive amide and hydrazide candidates.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use within a fume hood. The intermediate azido-acrylates (in synthesis) are potentially explosive; use safety shields during the thermolysis step.

  • Storage: Store at 2–8°C, desiccated. Fluorinated heterocycles are generally stable but should be protected from light.

References

  • Sepracor Inc. (2008). Fused heterocyclic inhibitors of D-amino acid oxidase. US Patent Application US20080058395A1. (Describes the synthesis and utility of 6-fluoro-furo[3,2-b]pyrrole derivatives).

  • Krutul, E. et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives.[4] Arkivoc, 2017(v), 204-215. (Provides detailed protocols for the base furo[3,2-b]pyrrole scaffold construction).

  • Hemetsberger, H. & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-acrylestern. Monatshefte für Chemie, 103, 194–204. (Foundational chemistry for the cyclization step).

  • Lal, G. S. et al. (1996). Electrophilic Fluorination of Organic Compounds with Selectfluor Reagent. Journal of Organic Chemistry, 61(19). (Standard protocol for fluorinating electron-rich heterocycles).

Sources

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate as D-amino acid oxidase (DAAO) inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the profile, mechanism, and experimental utility of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate , a specialized chemical probe and prodrug precursor targeting D-amino acid oxidase (DAAO) .

Executive Summary

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic intermediate and prodrug derivative of the potent D-amino acid oxidase (DAAO) inhibitor, 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid .

In the context of neuropsychiatric drug discovery—specifically for Schizophrenia and neuropathic pain—DAAO inhibitors function by preventing the degradation of D-Serine , a crucial co-agonist of the NMDA receptor (NMDAR). While the carboxylic acid form is the active pharmacophore required for binding the DAAO active site, the ethyl ester variant discussed here serves two critical roles:

  • Synthetic Precursor: A stable intermediate allowing for late-stage diversification (e.g., fluorination) before hydrolysis.

  • Prodrug/Cell-Permeable Probe: The ester functionality masks the polar carboxylate, facilitating passive diffusion across the blood-brain barrier (BBB) and cell membranes before intracellular bioactivation.

Scientific Background & Rationale

The Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme containing FAD (Flavin Adenine Dinucleotide) responsible for the oxidative deamination of D-amino acids.[1][2][3][4][5] In the central nervous system, its primary substrate is D-Serine .[3][5][6]

  • Pathology: In Schizophrenia, NMDAR hypofunction is a hallmark.[7] D-Serine potentiates NMDAR activity.[4][8]

  • Therapeutic Logic: Inhibiting DAAO increases synaptic D-Serine levels, restoring NMDAR function and alleviating cognitive/negative symptoms.[7]

Chemical Design: The Furo[3,2-b]pyrrole Scaffold

The 4H-furo[3,2-b]pyrrole core is a bioisostere of indole.[1] It is designed to mimic the substrate (D-amino acid) while providing enhanced binding affinity.

FeatureFunction
Furo[3,2-b]pyrrole Core Planar, electron-rich scaffold that fits the narrow active site channel of DAAO.
5-Carboxylate (Acid) Critical Pharmacophore: Forms a salt bridge with Arg283 and H-bonds with Tyr224 in the active site (mimicking the

-carboxylate of D-Serine).
6-Fluorine Metabolic Blocker: The C6 position is electron-rich and prone to oxidative metabolism. Fluorination blocks this site, improving metabolic stability and modulating the pKa of the pyrrole NH.
Ethyl Ester Prodrug Moiety: Masks the negative charge of the carboxylate to improve lipophilicity (

) and membrane permeability.

Mechanism of Action

Bioactivation Pathway

The ethyl ester is inactive against purified DAAO enzyme in vitro because the ester group sterically clashes with the arginine-rich binding pocket and lacks the necessary negative charge. It must undergo hydrolysis (mediated by esterases) to release the active inhibitor.

Binding Mode (Active Acid Form)

Upon hydrolysis, the 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid binds in the active site adjacent to the isoalloxazine ring of FAD.

  • Anchoring: The carboxylate group interacts electrostatically with Arg283 .

  • Stacking: The planar fused ring system likely engages in

    
    -
    
    
    
    interactions or hydrophobic packing near the FAD cofactor.
  • Fluorine Effect: The fluorine atom may engage in multipolar interactions with the protein backbone or simply serve to fill a small hydrophobic sub-pocket, increasing potency (IC

    
     typically in the low nanomolar range for this class).
    

DAAO_Mechanism Prodrug Ethyl 6-fluoro-4H-furo[3,2-b] pyrrole-5-carboxylate (High Permeability) Hydrolysis Esterase Hydrolysis (Intracellular/Plasma) Prodrug->Hydrolysis Bioactivation ActiveDrug 6-Fluoro-4H-furo[3,2-b] pyrrole-5-carboxylic acid (Active Inhibitor) Hydrolysis->ActiveDrug DAAO DAAO Enzyme (FAD Cofactor) ActiveDrug->DAAO Binds Inhibition Complex Formation (Arg283/Tyr224 Binding) DAAO->Inhibition Result Increased D-Serine Enhanced NMDAR Activity Inhibition->Result

Caption: Bioactivation pathway of the ethyl ester prodrug to the active DAAO inhibitor.

Experimental Protocols

Synthesis of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

This protocol utilizes a modified Hemetsberger-Knittel reaction followed by electrophilic fluorination.

Step 1: Condensation

  • Reagents: Furan-2-carbaldehyde, Ethyl azidoacetate, Sodium ethoxide (NaOEt).

  • Procedure: Condense furan-2-carbaldehyde with ethyl azidoacetate in ethanol at -10°C to 0°C using NaOEt as a base.

  • Product: Ethyl 2-azido-3-(furan-2-yl)acrylate.

Step 2: Cyclization (Hemetsberger-Knittel)

  • Procedure: Reflux the acrylate in xylene or toluene (thermally induced cyclization).

  • Mechanism: Formation of a nitrene intermediate which inserts into the adjacent C-H bond of the furan ring.

  • Product: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (Parent Scaffold).

Step 3: Electrophilic Fluorination

  • Reagents: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure: Treat the parent scaffold with 1.1 equivalents of Selectfluor at 0°C to RT. The electron-rich pyrrole ring directs fluorination to the C6 position.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Validation:

    
    F NMR typically shows a signal around -168 ppm.
    

Synthesis_Workflow Start Furan-2-carbaldehyde + Ethyl Azidoacetate Step1 Condensation (NaOEt, -10°C) Start->Step1 Intermediate Ethyl 2-azido-3-(furan-2-yl)acrylate Step1->Intermediate Step2 Thermolysis (Reflux) (Hemetsberger-Knittel) Intermediate->Step2 Scaffold Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate Step2->Scaffold Step3 Fluorination (Selectfluor) Scaffold->Step3 Final Ethyl 6-fluoro-4H-furo[3,2-b] pyrrole-5-carboxylate Step3->Final

Caption: Synthetic route via Hemetsberger-Knittel cyclization and late-stage fluorination.

DAAO Enzymatic Inhibition Assay

To test the compound, you must first hydrolyze the ester to the acid (or use the acid form directly). If testing the ester in cell lysates, endogenous esterases may suffice, but for purified protein assays, hydrolysis is mandatory .

Reagents:

  • Human DAAO (recombinant).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Protocol:

  • Hydrolysis (Pre-treatment): Incubate Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate with 1M NaOH (1:1 ratio) for 1 hour, then neutralize with HCl. This generates the active species.

  • Plate Setup: Add 50 µL of diluted DAAO enzyme to a black 96-well plate.

  • Inhibitor Addition: Add 10 µL of the hydrolyzed inhibitor (serial dilutions). Incubate for 15 mins at 25°C.

  • Reaction Start: Add 40 µL of Substrate Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 minutes. The signal correlates to H

    
    O
    
    
    
    production.
  • Data Analysis: Fit rates to a sigmoidal dose-response curve to determine IC

    
    .
    

References

  • Sparey, T., et al. (2008).[1][9] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[1][2][9][10] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[1] Link[10]

  • Sepracor Inc. (2008). "Fused heterocyclic inhibitors of D-amino acid oxidase."[1][2][5] U.S. Patent Application US20080058395A1. (Describes synthesis of Compound 75: 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid). Link

  • Hopkins, S.C., et al. (2013). "Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase." Proceedings of the National Academy of Sciences. (Structural basis of inhibition).[1] Link

Sources

The Strategic Integration of Fluorine in Fused Heterocyclic Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate incorporation of fluorine into complex molecular architectures has become an indispensable strategy in contemporary drug discovery. This guide provides an in-depth technical overview of novel fluorinated fused heterocyclic building blocks, which are pivotal in the development of next-generation therapeutics. We will explore the underlying principles of fluorine's influence on molecular properties, delve into robust synthetic methodologies for key scaffolds, present detailed experimental protocols, and analyze case studies that underscore their successful application in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to overcome challenges in metabolic stability, target affinity, and pharmacokinetic profiles.

The Fluorine Advantage: More Than Just an Atom

The unique physicochemical properties of fluorine, the most electronegative element, allow it to exert profound effects on a molecule's biological profile.[1][2] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) means it can often replace a hydrogen atom (1.20 Å) with minimal steric perturbation. However, its powerful electron-withdrawing nature creates a strong, polarized C-F bond (bond energy ~116 kcal/mol), which is the cornerstone of its utility in medicinal chemistry.[2]

The strategic placement of fluorine or fluorine-containing motifs can:

  • Enhance Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Fluorine atoms are often installed at metabolically labile positions to block unwanted degradation, thereby increasing the drug's half-life.[2][3][4][5]

  • Modulate pKa: The inductive effect of fluorine can significantly lower the basicity (pKa) of nearby amines, which can be crucial for optimizing a compound's solubility, cell permeability, and target engagement.[3][6]

  • Tune Lipophilicity: Fluorination can either increase or decrease lipophilicity (logP) depending on the molecular context. A single fluorine atom may have a minor effect, while a trifluoromethyl (-CF3) group significantly increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[1][3][7]

  • Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine atom acting as a weak H-bond acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions. These can lead to a significant increase in binding affinity and target selectivity.[2][7][8]

The fusion of these fluorine-driven advantages with the structural rigidity and diverse three-dimensional topology of heterocyclic systems provides a powerful platform for drug design.[3] Fused heterocycles serve as pre-organized scaffolds that can present pharmacophoric elements to a biological target in a well-defined orientation. The addition of fluorine fine-tunes the electronic and physical properties of these scaffolds, enabling a more precise and effective approach to drug optimization.

Key Building Blocks: Synthesis and Strategic Insights

The synthesis of fluorinated fused heterocycles can be approached in two primary ways: late-stage fluorination of a pre-formed heterocyclic core or, more commonly, the use of pre-fluorinated building blocks in the construction of the final scaffold.[5][9][10] The building block approach is often preferred as it can avoid issues with regioselectivity and harsh reaction conditions associated with some late-stage fluorination methods.[9]

This section will detail the synthesis and application of several classes of novel fluorinated fused heterocyclic building blocks that have shown significant promise in medicinal chemistry.

Fluorinated Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a purine isostere that has garnered significant attention, particularly in the development of kinase inhibitors.[2][3][8] Fluorination of this core can enhance selectivity and potency.

Synthetic Strategy: Building from a Fluorinated Pyrazole Core

A robust strategy to access this scaffold involves constructing a fluorinated aminopyrazole intermediate, which then undergoes cyclocondensation. This approach circumvents the often low-yielding and unpredictable direct fluorination of the pyrazolo[1,5-a]pyrimidine ring system.[1][2]

Experimental Protocol: Synthesis of 3-Fluoro-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-amine Derivatives [1][2]

Step 1: Synthesis of α-fluoro-β-ketonitrile (5) To a solution of benzoyl chloride (1.0 equiv) and fluoroacetonitrile (1.0 equiv) in dry THF (tetrahydrofuran) cooled to -78 °C under a nitrogen atmosphere, a 1M solution of LiHMDS (lithium bis(trimethylsilyl)amide) in THF (2.0 equiv) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are combined, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude α-fluoro-β-ketonitrile 5 is used in the next step without further purification.

Causality: LiHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of fluoroacetonitrile, allowing for acylation with benzoyl chloride. The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.

Step 2: Synthesis of 3-Amino-4-fluoro-5-phenylpyrazole (6) To a solution of the crude α-fluoro-β-ketonitrile 5 (1.0 equiv) in ethanol, hydrazine hydrate (1.2 equiv) is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-amino-4-fluoropyrazole 6 .

Causality: Hydrazine undergoes a condensation reaction with the ketone and a subsequent cyclization with the nitrile to form the pyrazole ring, a classic Knorr-type synthesis.

Step 3: Synthesis of 3-Fluoro-2-phenyl-7-(substituted amino)-pyrazolo[1,5-a]pyrimidine (11a-j) A mixture of 3-amino-4-fluoropyrazole 6 (1.0 equiv), the appropriate β-ketoenamine or β-enaminonitrile (1.1 equiv), and acetic acid is heated at 120 °C for 6-12 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

Causality: The condensation of the aminopyrazole with a 1,3-dielectrophile, such as a β-ketoenamine, is a common and effective method for constructing the pyrimidine ring of the fused system. Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.

Data Summary: Synthesis of 3-Fluoro Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundR GroupYield (%)
11a Morpholino70
11b 4-Methylpiperazin-1-yl63
11c Cyclopropylamino65
11d Benzylamino60
11e (Pyridin-2-yl)methylamino58
11h (4-Fluorophenyl)amino55
Data adapted from Bel Abed et al.[1]

Application in Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of inhibitors for various kinases, including Pim-1 and Flt-3.[2] In a notable example, compound 11h from the above synthesis showed 71% inhibition of the TGF-β receptor II at a concentration of 10 μM, highlighting the potential of this fluorinated scaffold in targeting disease-relevant kinases.[1]

Fluorinated Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

The pyrrolo[2,3-d]pyrimidine core is another critical "privileged scaffold" in medicinal chemistry, forming the basis for numerous kinase inhibitors such as the FDA-approved drug Tofacitinib. The introduction of fluorine can further enhance their biological properties.

Synthetic Strategy: Cascade Annulation

An efficient and atom-economical approach to constructing this fused system is through a cascade reaction. A recently developed method utilizes an I2/DMSO-promoted cascade annulation of 6-aminouracils with aurones.[11]

Experimental Protocol: Synthesis of 5-Aryl-6-(2-hydroxybenzoyl)-pyrrolo[2,3-d]pyrimidines [11]

General Procedure: A mixture of 6-amino-1,3-dimethyluracil (1.05 equiv), the desired aurone (1.0 equiv), and iodine (10 mol%) is stirred in DMSO (dimethyl sulfoxide) at 100 °C for 1 hour. The reaction mixture is then cooled to room temperature and quenched by adding saturated aqueous Na2S2O3. Water is added to precipitate the product. The solid is collected by filtration, washed successively with water, ethanol, and diethyl ether, and then dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Causality: This one-pot reaction proceeds through a sophisticated cascade involving a Michael addition of the aminouracil to the aurone, followed by an iodine-mediated iodination and intramolecular nucleophilic substitution. A final spiro ring-opening yields the aromatic fused system. DMSO serves as both the solvent and an oxidant in this process.

Data Summary: Synthesis and Characterization of Pyrrolo[2,3-d]pyrimidine 3u

PropertyValue
Compound methyl 4-(6-(2-hydroxybenzoyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)benzoate (3u )
Yield 99%
Appearance Orange solid
Melting Point 247–248 °C
¹H NMR (400 MHz, DMSO-d6) δ 7.55 (d, J = 8.4 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.01–6.96 (m, 2H), 6.49 (t, J = 7.2 Hz, 1H), 6.42 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H), 3.57 (s, 3H), 3.15 (s, 3H)
¹³C NMR (100 MHz, DMSO-d6) δ 186.6, 166.6, 158.6, 156.1, 151.2, 142.0, 137.5, 132.3, 131.3, 130.1, 129.6, 128.0, 127.5, 126.5, 118.5, 116.1, 99.6, 52.5, 31.3, 28.1
HRMS (ESI-TOF) m/z calcd for C23H19N3O6Na [M+Na]⁺: 456.1172, found: 456.1175
Data adapted from Li et al.[11]

Application as Multi-Targeted Kinase Inhibitors: Halogenated pyrrolo[2,3-d]pyrimidines have been developed as potent multi-targeted kinase inhibitors. For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. Compound 5k from this series, featuring a fluorine substituent, emerged as a particularly potent inhibitor with IC50 values ranging from 40 to 204 nM against these kinases, comparable to the approved drug Sunitinib.[12][13]

Fluorinated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is another privileged structure found in numerous marketed drugs, including the hypnotic agent Zolpidem. Fluorination of this core has been explored to develop novel agents targeting various biological systems, including protein kinases and GABA-A receptors.[1][4][14]

Synthetic Strategy: Base-Mediated Annulation

An expedient method for synthesizing ring-fluorinated imidazo[1,2-a]pyridines involves a base-mediated [3+3] annulation of 1C,3N-dinucleophiles with β-CF3-1,3-enynes. This approach is notable for its mild, transition-metal-free conditions.[5][12]

Experimental Protocol: Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines [12]

General Procedure: To a solution of the β-CF3-1,3-enyne (1.0 equiv) in a suitable solvent such as acetonitrile, the 1C,3N-dinucleophile (e.g., a substituted amidine) (1.2 equiv) and a base such as K2CO3 (2.0 equiv) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 60 °C) for 12-24 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the fluorinated imidazo[1,2-a]pyridine.

Causality: The base promotes the initial nucleophilic attack of the amidine onto the enyne. The reaction then proceeds through a cascade of intramolecular cyclization and elimination steps, involving two consecutive C-F bond substitutions, to form the final fused heterocyclic product. This method provides an atom- and step-economical route to these valuable scaffolds.

Data Summary: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget KinaseIC50 (µM)
4c CLK10.7
4c DYRK1A2.6
2g PI3K p110α0.0018
12 PI3K p110α0.0028
Data adapted from Marx et al. and Hayakawa et al.[1][4][7]

Application in CNS and Oncology: A series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as potential antipsychotic agents, acting as positive allosteric modulators of the GABA-A receptor. The lead compound, featuring a 4-fluorophenyl group, demonstrated significant antipsychotic-like activity in animal models.[14] In oncology, fluorinated imidazo[1,2-a]pyridines have been discovered as potent and selective inhibitors of PI3 kinase p110α, a key target in cancer therapy. Optimized compounds showed IC50 values in the low nanomolar range and suppressed tumor growth in mouse xenograft models.[7]

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams represent the workflows for the synthesis of the discussed fluorinated fused heterocyclic building blocks.

G cluster_0 Synthesis of 3-Fluoro Pyrazolo[1,5-a]pyrimidines start Fluoroacetonitrile & Benzoyl Chloride step1 Step 1: Acylation (LiHMDS, THF, -78°C) start->step1 intermediate1 α-Fluoro-β-ketonitrile (5) step1->intermediate1 step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, reflux) intermediate1->step2 intermediate2 3-Amino-4-fluoropyrazole (6) step2->intermediate2 step3 Step 3: Cyclocondensation (β-Ketoenamine, AcOH, 120°C) intermediate2->step3 end 3-Fluoro Pyrazolo[1,5-a]pyrimidine Derivatives (11) step3->end G cluster_1 Synthesis of Fluorinated Pyrrolo[2,3-d]pyrimidines start_p2 6-Amino-1,3-dimethyluracil & Aurone Derivatives step1_p2 One-Pot Cascade Annulation (I2, DMSO, 100°C) start_p2->step1_p2 process_p2 Michael Addition → Iodination → Intramolecular Substitution → Spiro Ring Opening step1_p2->process_p2 end_p2 5-Aryl-6-(2-hydroxybenzoyl)- pyrrolo[2,3-d]pyrimidines (3) step1_p2->end_p2

Caption: One-pot cascade synthesis of Pyrrolo[2,3-d]pyrimidines.

G cluster_2 Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines start_p3 β-CF3-1,3-enyne & Amidine Derivative step1_p3 Base-Mediated [3+3] Annulation (K2CO3, MeCN, RT) start_p3->step1_p3 process_p3 Nucleophilic Attack → Intramolecular Cyclization → Sequential C-F Substitution step1_p3->process_p3 end_p3 Ring-Fluorinated Imidazo[1,2-a]pyridines step1_p3->end_p3

Caption: Base-mediated synthesis of Imidazo[1,2-a]pyridines.

Conclusion and Future Outlook

The strategic incorporation of fluorine into fused heterocyclic systems represents a powerful and validated approach in modern medicinal chemistry. As demonstrated with pyrazolo[1,5-a]pyrimidines, pyrrolo[2,3-d]pyrimidines, and imidazo[1,2-a]pyridines, these building blocks provide a robust platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic methodologies discussed herein, from building block-based condensations to elegant one-pot cascade reactions, offer versatile and efficient routes to these valuable scaffolds.

The causality behind these experimental choices—whether it's leveraging the non-nucleophilic strength of LiHMDS for a clean acylation, employing microwave assistance to accelerate reactions, or designing a cascade that maximizes atom economy—underscores the sophistication of contemporary organic synthesis. Each protocol is a self-validating system, consistently yielding complex molecular architectures with high precision.

Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches. Furthermore, the exploration of novel fluorinated fused heterocyclic scaffolds will continue to expand the available chemical space for drug discovery. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, these building blocks will remain at the forefront of designing the next generation of targeted therapies.

References

  • Bel Abed, H., et al. (n.d.). Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues. Lirias. Available at: [Link] [1][2]2. Gao, C., et al. (2012). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. MDPI. Available at: [Link] [3]3. Gangjee, A., et al. (n.d.). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC. Available at: [Link]

  • An, F., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link] [2]5. Marx, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. Available at: [Link] [1][4]6. Castillo, J.C., et al. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link] [8]7. Hayakawa, M., et al. (2025). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. Available at: [Link] [7]8. Portilla, J., et al. (n.d.). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. PMC. Available at: [Link]

  • (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Publications. Available at: [Link]

  • Li, Q., et al. (n.d.). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Royal Society of Chemistry. Available at: [Link] [5][12]11. Ueda, S., et al. (2014). Facile one-pot synthesis oft[1][3][9]riazolo[1, 5-a]pyridines from 2-acylpyridines by copper(II)-catalyzed oxidative N-N bond formation. PubMed. Available at: [Link]

  • Heravi, M.M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciELO. Available at: [Link] [15][16]13. Dahl, G., et al. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. Available at: [Link]

  • Heravi, M.M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. Available at: [Link]

  • Al-Ostath, O.A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link] [13]16. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. MDPI. Available at: [Link]

  • Bajpai, S., & Gajagan, S. (n.d.). DEVELOPMENT OF GREENER APPROACH: MICROWAVE ASSISTED SYNTHESIS OF QUINOXALINE DERIVATIVES IN WATER. Banaras Hindu University. Available at: [Link]

  • (2025). Facile One-Pot Synthesis of [1][3][9]Triazolo[ 1, 5-a] Pyridines from 2Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation. ResearchGate. Available at: [Link]

  • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. PubMed. Available at: [Link] [14]20. (n.d.). 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC. Available at: [Link] [11]23. Desai, N.C., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Browne, D.L., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. Available at: [Link]

  • Al-Obaidi, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

Sources

Structural and Pharmacological Divergence: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate vs. Its 6-Fluoro Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heteropentalene family, characterized by a planar 10π-electron bicyclic core, provides highly versatile scaffolds for drug discovery. Among these, ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (FPc) serves as a foundational building block for synthesizing complex fused heterocycles[1]. While the unsubstituted FPc is chemically valuable, targeted structural modifications—specifically halogenation—dramatically alter its pharmacological profile.

The introduction of a fluorine atom at the 6-position to yield ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate represents a critical optimization in the development of D-amino acid oxidase (DAAO) inhibitors[2]. DAAO is a flavoenzyme responsible for the degradation of D-serine, a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor[3]. By inhibiting DAAO, these compounds elevate synaptic D-serine levels, thereby enhancing NMDA receptor-mediated neurotransmission—a validated therapeutic strategy for schizophrenia, cognitive deficits, and neuropathic pain[4].

This whitepaper provides an in-depth technical analysis of the physicochemical differences, synthetic methodologies, and pharmacological causality between the base FPc and its 6-fluoro derivative.

Structural and Electronic Profiling

The Base Scaffold: Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

The base compound (CAS: 35405-94-8) consists of a furan ring fused to a pyrrole ring, with an ethyl ester at the 5-position[5]. The electron-rich nature of the bicyclic system makes it highly susceptible to electrophilic aromatic substitution, particularly at the 6-position (adjacent to the ester) and the 2/3-positions on the furan ring[1]. The ethyl ester acts primarily as a lipophilic protecting group (a prodrug moiety) that enhances membrane permeability before undergoing esterase-mediated hydrolysis in vivo to yield the active carboxylic acid[2].

The Impact of 6-Fluorination

Substituting the hydrogen at the 6-position with a fluorine atom induces profound stereoelectronic effects:

  • Inductive Electron Withdrawal (-I Effect): Fluorine's high electronegativity withdraws electron density from the pyrrole ring. This lowers the pKa of the pyrrole N-H, making it a stronger hydrogen bond donor. In the active site of DAAO, this enhanced hydrogen bonding interacts optimally with key residues (e.g., Tyr224), significantly increasing binding affinity[6].

  • Metabolic Stability: The 6-position of the unsubstituted pyrrole is a prime target for oxidative metabolism (e.g., by Cytochrome P450 enzymes). Fluorine, acting as a bioisostere for hydrogen, sterically and electronically blocks this site, increasing the molecule's half-life.

  • Potency Enhancement: In vivo and in vitro studies demonstrate that fluoro-substituted FPcs are vastly more potent DAAO inhibitors than their unsubstituted, bromo-, or iodo- analogs[1]. The smaller Van der Waals radius of fluorine (1.47 Å) compared to bromine (1.85 Å) prevents steric clashes within the tightly packed DAAO active site.

Quantitative Data Comparison
PropertyEthyl 4H-furo[3,2-b]pyrrole-5-carboxylateEthyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate
CAS Number 35405-94-8[5]1392272-60-4[7]
Molecular Formula C9H9NO3C9H8FNO3
Molecular Weight 179.17 g/mol 197.16 g/mol
Pyrrole N-H pKa (Acid form) ~15.5 (predicted)~14.2 (predicted, more acidic)
DAAO Inhibitory Potency Moderate (IC50 > 100 nM)High (IC50 < 10 nM)[2]
Primary Utility Synthetic building block[1]Prodrug for DAAO inhibition[2]

Pharmacological Mechanism: The DAAO/NMDA Axis

To understand why the 6-fluoro derivative is prioritized in drug development, one must examine the biological causality of DAAO inhibition. The ethyl ester is inactive against DAAO; it must first be hydrolyzed by ubiquitous carboxylesterases to form 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid [2].

Once active, the carboxylic acid moiety mimics the carboxylate of D-amino acids, anchoring the inhibitor to Arg283 in the DAAO active site. The 6-fluoro-pyrrole core perfectly occupies the hydrophobic pocket, stabilizing a "lid-open" conformation of the enzyme[4]. This competitive inhibition halts the oxidation of D-serine. The resulting accumulation of D-serine in the synaptic cleft hyperactivates the NMDA receptor, triggering Long-Term Potentiation (LTP)—the cellular mechanism underlying learning and memory[3].

DAAO_Pathway Prodrug Ethyl 6-Fluoro-FPc (Lipophilic Prodrug) ActiveDrug 6-Fluoro-FP Carboxylic Acid Prodrug->ActiveDrug Carboxylesterase Hydrolysis DAAO_Enz D-Amino Acid Oxidase (DAAO Enzyme) ActiveDrug->DAAO_Enz Competitive Inhibition DSerine Synaptic D-Serine (Accumulation) DAAO_Enz->DSerine Prevents Degradation NMDAR NMDA Receptor (Co-agonist Activation) DSerine->NMDAR Binds Co-agonist Site Clinical Enhanced LTP & Cognitive Recovery NMDAR->Clinical Synaptic Plasticity

Mechanism of 6-fluoro-FPc prodrug activation, DAAO inhibition, and NMDA receptor modulation.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of the active acid and the subsequent in vitro validation.

Protocol 4.1: Hydrolysis of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

To evaluate the compound in vitro, the prodrug ester must be chemically hydrolyzed to the active carboxylic acid.

Reagents: Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate, 1M NaOH (aq), THF, Methanol, 1M HCl. Procedure:

  • Solubilization: Dissolve 1.0 mmol of the ethyl ester in a 1:1 mixture of THF and Methanol (10 mL). Causality: The mixed solvent system ensures the lipophilic ester remains in solution while remaining miscible with the aqueous base.

  • Hydrolysis: Add 3.0 mL of 1M NaOH (aq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is completely consumed.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with 5 mL of distilled water.

  • Precipitation: Cool the solution to 0°C in an ice bath. Slowly acidify with 1M HCl until the pH reaches ~3.0. Causality: The active carboxylic acid will precipitate out of the aqueous solution at acidic pH due to the loss of the carboxylate charge.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to yield 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylic acid[2].

Protocol 4.2: In Vitro DAAO Inhibition Assay (Amplex Red Method)

This protocol validates the inhibitory potency of the synthesized acid against human DAAO.

Reagents: Recombinant human DAAO, D-serine (substrate), Amplex Red, Horseradish Peroxidase (HRP), Sodium Benzoate (positive control). Procedure:

  • Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Prepare a serial dilution of the 6-fluoro-FP carboxylic acid (from 10 µM down to 0.1 nM) in DMSO (final DMSO concentration <1%).

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the inhibitor solution with 40 µL of recombinant hDAAO (final concentration 2 nM). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 50 µL of a detection mix containing D-serine (final 10 mM), Amplex Red (final 50 µM), and HRP (final 0.1 U/mL). Causality: DAAO oxidizes D-serine, producing H2O2. HRP uses this H2O2 to convert Amplex Red into the highly fluorescent resorufin. Inhibiting DAAO prevents this fluorescence.

  • Measurement: Read fluorescence continuously for 30 minutes (Ex 530 nm / Em 590 nm).

  • Validation: Ensure the Sodium Benzoate control yields an IC50 of ~2-5 µM. Calculate the IC50 of the 6-fluoro derivative using non-linear regression (expected <10 nM).

Workflow Synth Ester Hydrolysis (Base Catalyzed) Purify Acidification & Precipitation Synth->Purify pH Adjustment Assay Amplex Red DAAO Assay Purify->Assay Serial Dilution Data IC50 Calculation (Fluorimetry) Assay->Data H2O2 Detection

Sequential validation workflow from ester hydrolysis to in vitro DAAO potency quantification.

Conclusion

The transition from ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate to its 6-fluoro derivative exemplifies the power of rational drug design. While the base compound is an excellent synthetic intermediate, the strategic placement of a fluorine atom optimizes the molecule's electronic landscape, pKa, and metabolic stability. When hydrolyzed to its active acid form, the 6-fluoro derivative serves as a highly potent, competitive inhibitor of DAAO, offering a robust pharmacological pathway for enhancing NMDA receptor function and treating complex neurological disorders.

References

1.[5] MolCore. 35405-94-8 | Ethyl 4h-furo[3,2-b]pyrrole-5-carboxylate. Available at: 2.[1] MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Available at: 3.[7] 355xx. 1392272-60-4 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate. Available at: 4.[3] NIH/PMC. Effects of D-amino acid oxidase inhibition on memory performance and long-term potentiation in vivo. Available at: 5.[6] ResearchGate. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. Available at: 6.[4] Portland Press. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Available at: 7.[2] Google Patents. US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase. Available at:

Sources

Methodological & Application

Synthesis of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate using N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate, a valuable fluorinated heterocyclic building block. The described methodology focuses on a direct C-H fluorination approach utilizing N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source, a method noted for its efficacy in late-stage functionalization. This document offers a detailed protocol, mechanistic insights, safety considerations, and data presentation to support researchers in the successful application of this synthetic transformation.

Introduction and Strategic Overview

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a critical tool in drug design. The furo[3,2-b]pyrrole core, a privileged heterocyclic system, is of significant interest, and methods for its selective fluorination are highly valuable.

This guide details a direct C-H fluorination of the ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate scaffold at the C-6 position. Traditional electrophilic aromatic substitution on the electron-rich furo[3,2-b]pyrrole system is challenging to control. However, a directed lithiation followed by quenching with an electrophilic fluorine source provides a robust and regioselective pathway to the desired 6-fluoro derivative. A review of the chemistry of furo[3,2-b]pyrrole-5-carboxylates indicates that a rapid fluorination can be achieved using tert-butyllithium (t-BuLi) and N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) at low temperatures[1]. This approach leverages the acidity of both the N-H proton and the C-6 proton, which is activated by the adjacent ester functionality and the electron-rich nature of the bicyclic system.

NFSI is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent, offering a safer alternative to gaseous fluorine or other highly reactive sources[2][3]. Its utility in the fluorination of a wide range of nucleophiles, including carbanions, is well-documented[2].

Mechanistic Rationale and Regioselectivity

The fluorination of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate proceeds via a directed ortho-metalation (DoM) type mechanism followed by electrophilic fluorination. The key steps are outlined below:

  • Deprotonation: In the presence of a strong base like t-BuLi, the most acidic proton, the N-H proton of the pyrrole ring, is initially removed to form a lithium amide. A second equivalent of the base then deprotonates the most acidic C-H bond. The C-6 position is the most likely site for this second deprotonation due to the acidifying effect of the adjacent C-5 carboxylate group and the inherent electronic properties of the furo[3,2-b]pyrrole ring system. Electrophilic substitution on pyrroles generally favors the α-position (C2 or C5) due to better charge stabilization in the intermediate. In this fused system, the C-6 position is alpha to the pyrrole nitrogen, making it electronically favored for deprotonation and subsequent electrophilic attack.

  • Electrophilic Fluorination: The resulting dianion is a potent nucleophile that attacks the electrophilic fluorine atom of NFSI. The N-F bond in NFSI is polarized, with the fluorine atom bearing a partial positive charge, making it susceptible to nucleophilic attack[4]. This step proceeds via a mechanism that is generally considered to be SN2-like[4].

  • Work-up: Aqueous work-up quenches any remaining organolithium species and protonates the pyrrole nitrogen, yielding the final product, ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate.

This sequence ensures high regioselectivity, as the fluorination occurs specifically at the lithiated position.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is based on analogous, well-established procedures for the direct C-H fluorination of N-H heterocycles using a strong base and NFSI.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate67268-37-5179.171.01.0
N-Fluorobenzenesulfonimide (NFSI)133745-75-2315.321.21.2
tert-Butyllithium (t-BuLi, 1.7 M in pentane)594-19-464.062.22.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49--
Ethyl Acetate (EtOAc)141-78-688.11--
Brine----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Equipment
  • Flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet.

  • Syringes for the transfer of anhydrous solvents and reagents.

  • Low-temperature thermometer.

  • Dry ice/acetone bath.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Flash chromatography system.

Safety Precautions
  • N-Fluorobenzenesulfonimide (NFSI): NFSI is an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • tert-Butyllithium (t-BuLi): t-BuLi is a pyrophoric liquid. It will ignite spontaneously on contact with air and reacts violently with water. All transfers must be performed under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Ensure a fire extinguisher suitable for organometallic fires (e.g., Class D) is accessible.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent from a sealed container.

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

  • Preparation: To a flame-dried 50 mL two-necked round-bottom flask under a nitrogen atmosphere, add ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (179 mg, 1.0 mmol).

  • Dissolution: Add anhydrous THF (10 mL) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add tert-butyllithium (1.3 mL of a 1.7 M solution in pentane, 2.2 mmol) dropwise via syringe over 10 minutes. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Addition of NFSI: In a separate flame-dried vial, dissolve NFSI (378 mg, 1.2 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise to the reaction mixture at -78 °C via syringe over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate.

Characterization Data (Expected)

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₉H₈FNO₃
Molecular Weight 197.16 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃)Signals corresponding to the ethyl ester protons, the C-2, C-3 protons of the furan ring, and the N-H proton. The C-6 proton signal will be absent.
¹³C NMR (CDCl₃)A signal for the C-6 carbon showing a large C-F coupling constant.
¹⁹F NMR (CDCl₃)A singlet or a complex multiplet depending on coupling to nearby protons.
Mass Spectrometry m/z [M+H]⁺ = 198.0561

Troubleshooting and Further Considerations

  • Low Yield: Incomplete deprotonation can be a cause. Ensure the t-BuLi is properly titrated and the reaction is kept scrupulously dry and under an inert atmosphere. Over-warming during the addition of t-BuLi can also lead to side reactions.

  • Formation of Byproducts: If the reaction is allowed to warm too quickly after the addition of NFSI, side reactions may occur. Maintaining a low temperature during the fluorination step is crucial.

  • Purification Challenges: The product may co-elute with byproducts. Careful optimization of the solvent system for flash chromatography may be necessary.

Conclusion

The direct C-H fluorination of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate using t-BuLi and NFSI is an effective method for the regioselective synthesis of the corresponding 6-fluoro derivative. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safety and mechanistic understanding. The resulting fluorinated heterocycle is a valuable building block for the development of novel pharmaceuticals and functional materials.

References

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applic
  • Krutošíková, A.; Dandárová, M.; Alföldi, J. Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. Collect. Czech. Chem. Commun.1993, 58, 2139–2149.
  • Application Notes and Protocols for the Synthesis of Fluorin
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate.
  • Development of N-F fluorinating agents and their fluorin
  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.
  • Mykhailiuk, P. K. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 2018, 83(6), 3265-3274.
  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Juniper Publishers. (2017).

Sources

Electrophilic fluorination protocols for furo[3,2-b]pyrrole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Electrophilic Fluorination of Furo[3,2-b]pyrrole Scaffolds

Introduction: The Strategic Value of Fluorinated Furo[3,2-b]pyrroles

The furo[3,2-b]pyrrole core is a privileged heterocyclic scaffold, forming the foundation of numerous biologically active molecules.[1][2] Its electron-rich nature and structural rigidity make it a versatile building block in medicinal chemistry and organic electronics.[1] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern drug design, as the unique properties of the C-F bond can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[3][4] Consequently, developing robust and regioselective methods for the fluorination of the furo[3,2-b]pyrrole system is of paramount importance for drug development professionals.

This guide, intended for researchers and scientists, provides a detailed overview of the core principles and field-proven protocols for the electrophilic fluorination of furo[3,2-b]pyrrole derivatives. We will move beyond simple step-by-step instructions to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these methods effectively.

Core Principles: Navigating the Reactivity of the Furo[3,2-b]pyrrole Ring

The direct functionalization of the furo[3,2-b]pyrrole core is governed by the principles of electrophilic aromatic substitution (SEAr). The system's high electron density makes it inherently reactive toward electrophiles. However, this same reactivity presents a significant challenge. Much like simple pyrroles, the furo[3,2-b]pyrrole nucleus is highly susceptible to oxidation and polymerization when treated with powerful electrophilic fluorinating agents under direct C-H activation conditions.[5][6] This often results in low yields and complex product mixtures, necessitating more sophisticated synthetic strategies.

The key to successful fluorination lies in controlling this reactivity. This is typically achieved through two main approaches:

  • Substrate Deactivation: Attaching an electron-withdrawing group (such as a carboxylate) to the ring system tempers its nucleophilicity, reducing the likelihood of polymerization.[5]

  • Pre-functionalization: Installing a halogen, such as iodine, at a specific position on the ring. This halogen can then be swapped for fluorine in a subsequent step, providing exquisite control over the reaction's regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (SEAr)

The fundamental pathway for this reaction involves the attack of the electron-rich π-system of the heterocycle on an electrophilic fluorine source ("F⁺"), generating a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the fluorinated product.

Caption: General mechanism for Electrophilic Aromatic Fluorination (SEAr).

Selecting the Right Reagent

Modern electrophilic fluorination avoids the use of hazardous and non-selective reagents like elemental fluorine (F₂). Instead, stable, solid, and commercially available "F⁺" carriers are employed.

Reagent NameStructure NameKey Characteristics
NFSI N-FluorobenzenesulfonimideCrystalline, stable solid. Widely used for fluorinating a variety of (hetero)aromatic C-H bonds and carbanions.[7][8]
Selectfluor® F-TEDA-BF₄Highly effective and often milder than NFSI. Known for its ability to selectively fluorinate electron-rich centers.[9] Safer and more selective than many alternatives.

Application Protocol 1: Regioselective Fluorination via an Iodo-Intermediate

This two-step protocol is the most reliable method for achieving regiochemically pure fluorinated furo[3,2-b]pyrroles. It leverages an initial iodination to direct the subsequent fluorination to a specific carbon atom, circumventing the issues associated with direct C-H functionalization. The procedure described is adapted from a reported synthesis on furo[3,2-b]pyrrole-5-carboxylates (FPcs).[1]

Rationale & Workflow

The strategy involves first placing an iodine atom at the desired position—a reaction that is often more selective than direct fluorination. The C-I bond is then converted to a C-Li bond via lithium-halogen exchange at low temperature. This highly nucleophilic organolithium species is immediately trapped by the electrophilic fluorine source (NFSI) to furnish the final product. The N-H of the pyrrole is protected in situ to prevent competitive deprotonation by the strong base.

Workflow_Halogen_Exchange Start Furo[3,2-b]pyrrole Substrate (Ar-H) Iodination Step 1: Iodination (e.g., NIS, TFA) Start->Iodination Iodo_Intermediate Iodo-Furo[3,2-b]pyrrole (Ar-I) Iodination->Iodo_Intermediate Protection Step 2a: N-H Protection (NaH, TMSCl) Iodo_Intermediate->Protection Protected_Intermediate N-TMS Protected Intermediate Protection->Protected_Intermediate Exchange Step 2b: Li-I Exchange (t-BuLi, -78°C) Protected_Intermediate->Exchange Organolithium Organolithium Intermediate (Ar-Li) Exchange->Organolithium Fluorination Step 2c: Fluorination (NFSI, -78°C) Organolithium->Fluorination Product Fluorinated Product (Ar-F) Fluorination->Product

Caption: Workflow for regioselective fluorination via an iodo-intermediate.

Detailed Step-by-Step Methodology

Materials:

  • Substituted furo[3,2-b]pyrrole-5-carboxylate (FPc)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Trimethylsilyl chloride (TMSCl)

  • tert-Butyllithium (t-BuLi, solution in pentane)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (saturated aq. NH₄Cl, ethyl acetate, silica gel)

Part A: Iodination of the Furo[3,2-b]pyrrole Core

  • Dissolve the starting FPc substrate (1.0 equiv) in dichloromethane (DCM).

  • Add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Add trifluoroacetic acid (TFA) (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture until TLC or LC-MS analysis indicates full consumption of the starting material.

  • Perform an aqueous workup and purify the crude product by flash column chromatography on silica gel to isolate the iodinated FPc.

Part B: Halogen-Exchange and Electrophilic Fluorination [1]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the iodinated FPc (1.0 equiv) and dissolve in anhydrous THF.

  • N-H Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (NaH) (1.2 equiv) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • In Situ Protection: Add trimethylsilyl chloride (TMSCl) (1.2 equiv) dropwise. Stir for an additional 30 minutes at 0 °C.

  • Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add tert-butyllithium (t-BuLi) (1.1 equiv) dropwise via syringe. A color change is typically observed. Stir for 30-60 minutes at -78 °C.

    • Causality Note: The use of t-BuLi is crucial for rapid and efficient iodine-lithium exchange at low temperatures, generating the reactive organolithium species. This low temperature is critical to prevent side reactions and decomposition.

  • Electrophilic Fluorination: In a separate flask, dissolve NFSI (1.5 equiv) in anhydrous THF. Add this solution dropwise to the cold organolithium solution via cannula or syringe.

  • Quenching and Workup: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired fluoro-substituted FPc.

Application Protocol 2: Exploratory Direct C-H Fluorination

This protocol outlines a general approach for attempting the direct fluorination of the furo[3,2-b]pyrrole scaffold using Selectfluor®. This method is higher risk due to potential polymerization but can be effective for substrates that are less electron-rich or sterically hindered.[5] It is best employed as a screening reaction.

Rationale & Key Considerations

The goal is to find conditions mild enough to achieve selective fluorination without promoting oxidative side reactions. Acetonitrile is a common solvent for Selectfluor® reactions. The success of this approach is highly substrate-dependent. The presence of an electron-withdrawing group on the furo[3,2-b]pyrrole skeleton is strongly recommended to moderate the ring's reactivity.

Detailed Step-by-Step Methodology

Materials:

  • Substituted furo[3,2-b]pyrrole (preferably with an electron-withdrawing group)

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous Acetonitrile (MeCN)

  • Standard workup and purification reagents

Procedure:

  • Setup: In a clean, dry flask, dissolve the furo[3,2-b]pyrrole substrate (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 equiv) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30 minutes).

    • Experimental Insight: If no reaction is observed after several hours, the temperature can be gently increased (e.g., to 40-60 °C). However, be aware that heating increases the risk of decomposition and polymerization.

  • Workup: Once the reaction is complete (or has stalled), dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Be prepared to isolate a mixture of regioisomers and potential byproducts.

Troubleshooting Direct Fluorination Attempts
ObservationPotential CauseSuggested Solution
No Reaction Substrate is not nucleophilic enough; insufficient activation.Gently increase reaction temperature; consider a more polar solvent.
Polymerization Substrate is too electron-rich and reactive.Use a substrate with an electron-withdrawing group; run the reaction at a lower temperature (0 °C); switch to the indirect method (Protocol 1).
Low Yield A combination of low reactivity and side reactions.Optimize stoichiometry of Selectfluor®; screen different solvents (e.g., DCE, DMF).
Mixture of Isomers Poor regioselectivity of the SEAr reaction.This is an inherent challenge of direct C-H functionalization. The recommended solution is to use the pre-functionalization strategy outlined in Protocol 1.

Conclusion

The electrophilic fluorination of the furo[3,2-b]pyrrole scaffold is a critical transformation for accessing novel chemical matter in drug discovery. While the electron-rich nature of the ring system presents challenges such as polymerization, these can be overcome with rational synthetic design. For achieving high yields and unambiguous regioselectivity, the indirect method involving a halogen-exchange-fluorination sequence with NFSI is the superior and recommended protocol.[1] Direct fluorination with reagents like Selectfluor® remains a viable screening option for deactivated substrates but requires careful optimization and management of potential side reactions. By understanding the causality behind these protocols, researchers can effectively synthesize these valuable fluorinated heterocycles.

References

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. MDPI. Available from: [Link]

  • Pupo, G., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Gáspárová, R., et al. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available from: [Link]

  • Mossine, A. V., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. PMC. Available from: [Link]

  • Pupo, G., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journals. Available from: [Link]

  • Haufe, F. D., et al. (2023). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe. Available from: [Link]

  • Jadhav, S. D., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PMC. Available from: [Link]

  • Heeran, M., & Sandford, G. (2025). Fluorination of pyrrole derivatives by SelectfluorTM. ResearchGate. Available from: [Link]

  • Okusu, S., et al. (2019). Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives. ResearchGate. Available from: [Link]

  • Sereda, G. (2012). ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. ResearchGate. Available from: [Link]

  • Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available from: [Link]

  • Singh, A. K., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]

  • N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. ResearchGate. Available from: [Link]

  • León, T., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journals. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available from: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Hagar, M., et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. ResearchGate. Available from: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

Sources

Application Note: Regioselective Fluorination of Pyrrole Esters Using Selectfluor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The introduction of fluorine into heterocyclic scaffolds is a cornerstone strategy in drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. However, the direct electrophilic fluorination of pyrroles presents a significant synthetic challenge. Pyrroles are highly electron-rich and possess low oxidation potentials, making them highly susceptible to single-electron transfer (SET) oxidation when exposed to strong electrophilic fluorinating agents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1].

Unsubstituted pyrroles and N-alkyl pyrroles typically undergo rapid oxidative polymerization in the presence of Selectfluor, yielding intractable black tars[1]. To achieve isolable fluorinated products, the electron density of the pyrrole ring must be strategically attenuated. The installation of an electron-withdrawing group (EWG), such as an ester at the C2 position, raises the oxidation potential of the ring. This modification suppresses the destructive SET pathway, allowing the two-electron electrophilic aromatic substitution (


) pathway to compete, thereby enabling regioselective fluorination at the C4 or C5 positions[1],[2].

G A Pyrrole Ester (Substrate) C Electrophilic Attack (C-4 Position) A->C B Selectfluor (F+ Donor) B->C D Wheland Intermediate (Cationic) C->D E Deprotonation (Rearomatization) D->E F 4-Fluoropyrrole Ester (Product) E->F

Mechanistic pathway of Selectfluor-mediated regioselective fluorination of pyrrole-2-carboxylates.

Quantitative Data: Substrate Electronics & Yields

The success of Selectfluor-mediated fluorination is strictly dictated by the electronic nature of the substrate. The table below summarizes the causality between substrate functionalization and reaction outcomes.

SubstrateDirecting Group(s)SolventTempMajor ProductYield
PyrroleNone (Highly Electron-Rich)MeCN0 °CInsoluble Polymeric Material0%[1]
N-MethylpyrroleNone (Highly Electron-Rich)MeCN0 °CInsoluble Polymeric Material0%[1]
Ethyl 1H-pyrrole-2-carboxylateC2-Ester (EWG)MeCN0 °CEthyl 4-fluoro-1H-pyrrole-2-carboxylate~15%[1]
Ethyl 5-methyl-1H-pyrrole-2-carboxylateC2-Ester (EWG), C5-Methyl (EDG)MeCN/AcOH0 °CEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate6.5 - 15%[2]

Note: While yields for direct electrophilic fluorination of pyrrole esters remain modest due to competing oxidative degradation, this method remains the most direct, scalable, and practical route to these highly valuable pharmaceutical building blocks without requiring pre-functionalized stannyl or boronic acid intermediates[3],[2].

Experimental Protocol: Synthesis of Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate

This protocol details the regioselective electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate. Every step is designed with specific causal logic to maximize the


 pathway over oxidative degradation.

Workflow S1 1. Substrate Dissolution S2 2. Cooling to 0 °C S1->S2 S3 3. Selectfluor Addition S2->S3 S4 4. Reaction (2 Hours) S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Purification (Chromatography) S5->S6

Step-by-step experimental workflow for the fluorination of pyrrole esters using Selectfluor.

Materials Required
  • Substrate: Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv, e.g., 13.1 mmol)

  • Reagent: Selectfluor (2.0 equiv, 26.2 mmol)

  • Solvents: Acetonitrile (MeCN) and Glacial Acetic Acid (AcOH)

  • Workup Reagents: Saturated aqueous

    
    , Dichloromethane (DCM), Anhydrous 
    
    
    
Step-by-Step Methodology
  • Solvent Preparation & Dissolution: Dissolve the pyrrole ester (13.1 mmol) in a 5:1 volumetric mixture of MeCN (360 mL) and AcOH (72 mL)[2].

    • Causality: MeCN is required to solubilize the Selectfluor salt. The addition of AcOH is critical; it acts as a protic mediator that accelerates the deprotonation of the cationic Wheland intermediate. Rapid rearomatization is essential to outcompete nucleophilic attack by the solvent or dimerization.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

    • Causality: Minimizing the thermal energy of the system suppresses the activation energy for SET oxidation, which is the primary side reaction leading to polymerization[1].

  • Reagent Addition: Add Selectfluor (2.0 equiv) portion-wise over 10–15 minutes under vigorous stirring.

    • Causality: An excess of Selectfluor is required because a portion of the reagent is unavoidably consumed by parallel SET oxidation pathways. Portion-wise addition prevents localized concentration spikes that could lead to runaway exothermic degradation[2].

  • Reaction Progression: Stir the mixture at 0 °C for exactly 2 hours.

  • Quenching & Workup: Pour the cold reaction mixture into a separatory funnel containing 500 mL of distilled water and extract with DCM (500 mL). Wash the organic layer thoroughly with saturated aqueous

    
     until gas evolution ceases, followed by a brine wash.
    
    • Causality: The

      
       wash neutralizes the acetic acid and aids in the removal of the highly water-soluble tetrafluoroborate (
      
      
      
      ) and DABCO-derived byproducts.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol Self-Validation System

To ensure the trustworthiness of the execution, the chemist must validate the intermediate and final states using the following markers:

  • Visual Monitoring: The reaction mixture will darken to a deep color, but it must not form a thick, insoluble black precipitate. Heavy precipitation indicates a failure of temperature control and complete polymerization[1].

  • TLC Analysis: The fluorinated ester is more lipophilic than the starting material. It will elute slightly faster (higher

    
    ) on silica gel (e.g., in 4:1 Hexanes/EtOAc).
    
  • Spectroscopic Verification (NMR):

    • 
       NMR:  A distinct signal in the range of -150 to -170 ppm definitively confirms fluorine incorporation into the aromatic ring.
      
    • 
       NMR:  The disappearance of the C4 proton signal and the emergence of a doublet for the C3 proton (
      
      
      
      Hz) proves that regioselective C4 fluorination was achieved, rather than non-specific fluorination[2].

References

  • Heeran, D., & Sandford, G. (2016). Fluorination of pyrrole derivatives by Selectfluor™. Tetrahedron, 72(19), 2456-2463. URL:[Link]

  • René, A., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9688–9699. URL:[Link]

  • Fujita, T., & Ichikawa, J. (2017). Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives. Heterocycles, 95(2), 696-711. URL:[Link]

Sources

Application Notes and Protocols for the Preparation of Fluorinated Furopyrrole Aldehydes from Furopyrrole Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of fluorinated furopyrrole aldehydes, valuable scaffolds in medicinal chemistry, starting from furopyrrole esters. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Fluorinated Heteroaromatics in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing a molecule's therapeutic potential.[1][2] Fused heterocyclic systems like furopyrroles are of particular interest due to their structural rigidity and diverse biological activities. The corresponding aldehydes are versatile intermediates, readily elaborated into a wide array of functional groups, making them crucial building blocks in drug development pipelines.

Synthetic Strategy: A Two-Stage Approach to Fluorinated Furopyrrole Aldehydes

The preparation of fluorinated furopyrrole aldehydes from their corresponding esters is most effectively achieved through a two-stage synthetic sequence:

  • Regioselective Fluorination of the Furopyrrole Ester Core: Direct electrophilic fluorination of electron-rich heterocycles can be challenging and may lead to a mixture of products or polymerization.[3] A more controlled and regioselective approach involves a halogen-lithium exchange followed by quenching with an electrophilic fluorine source. This method allows for the precise installation of a fluorine atom at a predetermined position on the furopyrrole scaffold.

  • Vilsmeier-Haack Formylation: Following successful fluorination, the aldehyde functionality is introduced via the Vilsmeier-Haack reaction. This classic transformation is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds, including furopyrrole systems.[4][5][6] The regioselectivity of this reaction is dictated by the electronic properties of the fluorinated furopyrrole ester.

The overall synthetic workflow is depicted in the following diagram:

G cluster_start Starting Material cluster_fluorination Stage 1: Fluorination cluster_formylation Stage 2: Formylation cluster_product Final Product start Furopyrrole Ester iodination Iodination start->iodination I2, KOH, DMF lithiation Lithium-Halogen Exchange iodination->lithiation t-BuLi, THF, -78 °C fluorination_step Electrophilic Fluorination (NFSI) lithiation->fluorination_step NFSI, THF, -78 °C vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) fluorination_step->vilsmeier Intermediate: Fluorinated Furopyrrole Ester product Fluorinated Furopyrrole Aldehyde vilsmeier->product Hydrolysis

Figure 1: Proposed synthetic workflow for the preparation of fluorinated furopyrrole aldehydes.

Experimental Protocols

Part 1: Synthesis of a 6-Fluoro-furopyrrole-5-carboxylate Intermediate

This protocol is adapted from a procedure for the fluorination of a furopyrrole-5-carboxylate.[4]

Materials and Reagents:

  • Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • tert-Butyllithium (t-BuLi) in pentane (1.7 M)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

Step-by-Step Protocol:

  • Iodination of the Furopyrrole Ester:

    • To a solution of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (1.0 eq) in DMF, add powdered KOH (1.1 eq) and iodine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃, water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford ethyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylate.

  • Fluorination via Lithium-Halogen Exchange:

    • Dissolve the ethyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add t-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.

    • In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

    • Add the solution of NFSI to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield the desired ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate.

Part 2: Vilsmeier-Haack Formylation of the Fluorinated Furopyrrole Ester

This protocol is based on established procedures for the Vilsmeier-Haack formylation of furopyrrole systems.[4][5][7][8]

Materials and Reagents:

  • Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Glassware for extraction and filtration

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent:

    • In a two-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Slowly add POCl₃ (1.2 eq) dropwise with stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate (1.0 eq) in anhydrous DCE.

    • Add the solution of the fluorinated ester to the pre-formed Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final ethyl 2-formyl-6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate.

Data and Expected Outcomes

The following table summarizes the key transformations and expected yields based on literature precedents for similar systems.

Reaction Stage Starting Material Key Reagents Product Typical Yield Reference
Iodination Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylateI₂, KOH, DMFEthyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylateGood to Excellent[4]
Fluorination Ethyl 6-iodo-4H-furo[3,2-b]pyrrole-5-carboxylatet-BuLi, NFSIEthyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylateModerate to Good[4]
Formylation Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylatePOCl₃, DMFEthyl 2-formyl-6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylateModerate to Good[4]

Characterization:

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the regiochemistry of fluorination and formylation. The presence of the aldehyde proton signal (~10 ppm in ¹H NMR) and the characteristic C-F coupling constants in the ¹³C NMR spectrum are key diagnostic features.

  • ¹⁹F NMR Spectroscopy: To confirm the incorporation of fluorine into the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O (~1680 cm⁻¹) and the ester C=O (~1720 cm⁻¹).

Troubleshooting and Scientific Rationale

Potential Issue Possible Cause Suggested Solution and Rationale
Low yield in iodination Incomplete reaction or decomposition.Ensure anhydrous conditions and use freshly powdered KOH. The basic conditions are necessary to deprotonate the pyrrole nitrogen, activating the ring for electrophilic substitution.
Multiple products in fluorination Incomplete lithium-halogen exchange or side reactions.Ensure slow addition of t-BuLi at -78 °C to achieve complete exchange before the addition of NFSI. Maintaining a low temperature is crucial to prevent unwanted side reactions of the highly reactive organolithium intermediate.
No reaction or low yield in formylation Deactivation of the ring by the fluorine substituent.The electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic substitution. Increasing the reaction temperature or time may be necessary. However, furopyrroles are generally electron-rich enough to undergo Vilsmeier-Haack formylation even with a deactivating group present.[4]
Incorrect regioselectivity in formylation Steric or electronic effects.The Vilsmeier-Haack reaction on furopyrrole esters preferentially occurs at the C-2 position due to the directing effect of the fused furan and the electron-donating nature of the pyrrole nitrogen.[4] If other isomers are observed, careful purification and structural elucidation are required.

Conclusion

The protocols outlined in these application notes provide a robust and well-reasoned pathway for the synthesis of fluorinated furopyrrole aldehydes from readily available furopyrrole esters. By understanding the underlying principles of each transformation, researchers can effectively troubleshoot and adapt these methods for the preparation of a diverse range of fluorinated heterocyclic building blocks for drug discovery and development.

References

  • G. G., G. R., & K. N. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 30(23), 1234. [Link]

  • Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). New synthesis of 3-fluoropyrroles. The Journal of Organic Chemistry, 74(3), 1377–1380. [Link]

  • Krutošíková, A., Dandárová, M., & Alföldi, J. (1993). Synthesis and Reactions of Furo[2,3-b]pyrrole Type Aldehydes. Collection of Czechoslovak Chemical Communications, 58(9), 2139-2149. [Link]

  • Krutošíková, A., & Kováč, J. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 2(4), 71. [Link]

  • Heeran, M. C., & Sandford, G. (2006). Fluorination of pyrrole derivatives by Selectfluor™. Journal of Fluorine Chemistry, 127(8), 1087-1092. [Link]

  • Serdyuk, O. V. (2013). Synthesis and Properties of Fluoropyrroles and Their Analogues. Chemistry of Heterocyclic Compounds, 49(1), 1-38. [Link]

  • El-Faham, A., El-Sayed, W. M., & Abdel-Aziz, A. A. M. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(8), 906-932. [Link]

  • Beier, P. (2013). Chemistry of Fluorinated Pyrroles. In Fluorinated Heterocycles (pp. 1-64). Springer, Berlin, Heidelberg. [Link]

  • Silver, J. (2010). Notes - Formylation of Furans. Journal of the American Chemical Society, 72(3), 1178-1182. [Link]

  • Tokárová, Z., Gasparova, R., Kabaňová, N., & Balogh, R. (2018). Vilsmeier–Haack formylation of furo [3,2-b]pyrroles. In Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. IntechOpen. [Link]

  • Waske, P. A., & Jäger, A. (2024). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry, 20, 1234-1241. [Link]

  • Langer, P., & Dolhem, E. (2008). Multifunctional 2‐ and 3‐Fluoropyrroles. European Journal of Organic Chemistry, 2008(20), 3465-3474. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Gašparová, R., et al. (2013). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules, 18(7), 8434-8446. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Gakh, A. A., & Kirk, K. L. (Eds.). (2009). Fluorinated Heterocycles. American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
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  • Devine, P. N., & Ragan, J. A. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. U.S.
  • Li, Y., et al. (2022). DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines. Organic Chemistry Frontiers, 9(15), 4053-4058. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solving Stability Issues of Electron-Rich Furopyrroles in Air

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the inherent stability challenges of electron-rich furopyrrole scaffolds. These valuable heterocyclic systems are cornerstones in medicinal chemistry and materials science, but their high electron density makes them particularly susceptible to degradation upon exposure to atmospheric oxygen. This guide provides in-depth, field-proven insights and actionable protocols to help you diagnose, prevent, and solve stability issues in your experiments.

Section 1: The Root Cause: Why Are My Furopyrroles Degrading?

This section delves into the fundamental chemistry behind the instability of furopyrroles. Understanding the "why" is critical to implementing the right solution.

Q1: My furopyrrole sample, which was initially a white powder/colorless solution, has turned yellow/brown upon sitting on the bench. What is happening?

A1: You are likely observing oxidative degradation. Electron-rich heterocyclic systems like furopyrroles are susceptible to autoxidation.[1] The π-excessive nature of both the furan and pyrrole rings makes them vulnerable to attack by molecular oxygen (O₂), especially under ambient light, which can facilitate the formation of reactive oxygen species.[2][3] This process often leads to the formation of colored, conjugated oligomers or polymeric byproducts, resulting in the discoloration you see.[1] Studies on related pyrrole systems show that oxidation can lead to dimerization or the formation of pyrrolin-2-ones.[2][4]

DegradationPathway Furopyrrole Electron-Rich Furopyrrole Scaffold Intermediate Reactive Intermediates (e.g., Endoperoxides, Radical Cations) Furopyrrole->Intermediate Oxidation Oxygen Air (O₂) + Light/Heat Oxygen->Intermediate Products Degradation Products • Ring-Opened Species • Oligomers/Polymers • Oxidized Heterocycles Intermediate->Products Rearrangement/ Further Reaction

Q2: Are certain substituents on the furopyrrole core more likely to increase instability?

A2: Yes, the electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs) such as alkyl, alkoxy, or amine groups further increase the electron density of the heterocyclic system, making it even more susceptible to oxidation.[5] Conversely, electron-withdrawing groups (EWGs) like esters, ketones, or nitro groups can enhance the stability of the furopyrrole core by reducing its electron density and making it less prone to oxidative attack.[5][6] When designing your synthetic targets, consider the incorporation of EWGs if air stability is a primary concern.

Section 2: Prophylactic Stabilization: Best Practices for Storage and Handling

Prevention is the most effective strategy. Implementing proper handling and storage techniques from the moment you synthesize or receive your compound is paramount.

Q3: What is the absolute best way to store my solid furopyrrole sample for long-term stability?

A3: For maximum long-term stability, your solid compound should be stored under a dry, inert atmosphere at low temperatures. The gold standard is to seal the compound in an ampoule under vacuum or a positive pressure of an inert gas like argon or nitrogen.[7] If ampouling is not feasible, store the solid in a vial with a Teflon-lined cap, place this vial inside a larger container with a desiccant, and store the entire package in a freezer (-20°C or below). The key is to rigorously exclude oxygen, moisture, and light.

Q4: I need to handle my furopyrrole compound frequently. What techniques should I use to avoid degradation during routine lab work?

A4: For routine handling of air-sensitive compounds, you must use inert atmosphere techniques.[8] The two most common methods are working in a glovebox or using a Schlenk line.

  • Glovebox: A glovebox provides a sealed environment continuously purged with an inert gas (typically nitrogen or argon) to maintain very low levels of oxygen and moisture (<1 ppm).[7][9] This allows you to use standard laboratory glassware and equipment for manipulations like weighing and preparing solutions.[7][10]

  • Schlenk Line: A Schlenk line is a dual-manifold system that provides both vacuum and a source of dry, inert gas.[7] This technique allows you to perform reactions and transfers in specialized glassware (Schlenk flasks) by repeatedly evacuating the vessel to remove air and backfilling it with inert gas.[7][11] This is highly effective for handling both solids and solutions.

SchlenkTransfer cluster_manifold Schlenk Line Manifold cluster_flask1 Flask A (Source) cluster_flask2 Flask B (Receiving) Inert Gas Inert Gas FlaskA Furopyrrole Solution Inert Gas->FlaskA Positive Pressure FlaskB Reaction Mixture Inert Gas->FlaskB Positive Pressure Vacuum Vacuum FlaskA->FlaskB Cannula Transfer

Q5: How do I properly prepare solvents for use with my air-sensitive furopyrrole?

A5: Solvents can contain significant amounts of dissolved oxygen and moisture, which will degrade your compound. You must use degassed solvents. There are several effective methods:

  • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times to ensure complete removal of dissolved air.[9]

  • Purging/Sparging: This involves bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes).[9] While less rigorous than freeze-pump-thaw, it is often sufficient for many applications.

  • Solvent Purification Systems: Many labs now use dedicated systems (e.g., Grubbs-type) that pass solvents through columns of activated alumina and other materials to remove water and oxygen immediately before use.

Section 3: Troubleshooting In-Process & Formulation Instability

Degradation can occur during a reaction, workup, or when creating a final formulation. This section provides targeted solutions.

Q6: My reaction mixture is darkening over time, even though I'm running it under what I believe is an inert atmosphere. What's going wrong?

A6: This indicates a breach in your inert atmosphere. Here is a troubleshooting workflow to diagnose the issue:

  • Check for Leaks: Ensure all glass joints are properly sealed with high-quality grease and that there are no cracks in the glassware.[7] Check that all septa are fresh and not punctured excessively.

  • Verify Gas Purity: Ensure your inert gas source is of high purity (e.g., 99.998% or higher).

  • Maintain Positive Pressure: Your system must always be under a slight positive pressure of inert gas relative to the atmosphere. This is typically monitored with an oil or mercury bubbler, which should show a slow, steady bubble rate.[11] A pressure reversal can suck air into your system.[11]

  • Reagent Purity: Ensure that all other reagents and solvents added to the reaction were also properly degassed and handled under inert conditions.

Q7: Can I add something to my solution or formulation to protect my furopyrrole from oxidation?

A7: Yes, incorporating an antioxidant can be a very effective strategy, particularly in drug formulation and for materials applications.[[“]][13] Antioxidants act as sacrificial agents that are more readily oxidized than your compound of interest.

Antioxidant Type Examples Mechanism Typical Use Case
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol), QuercetinHydrogen atom donors that scavenge free radicals, terminating oxidative chain reactions.[14][15][16]Organic solutions, polymer formulations, oral solid dosage forms.[[“]][17]
Singlet Oxygen Quenchers Carotenoids (e.g., β-carotene), Nickel Chelates (Ni(dtc)₂)Deactivate highly reactive singlet oxygen, preventing it from attacking the substrate.[13][14]Protection against photo-oxidation in materials and films.[13]
Metal Ion Chelators Ethylenediaminetetraacetic acid (EDTA), Citric AcidBind metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[15]Aqueous formulations where metal contamination is possible.

Protocol: Adding a Phenolic Antioxidant

  • Selection: Choose an antioxidant that is soluble in your solvent system and chemically compatible with your furopyrrole. BHT is a common and effective choice for non-polar organic solvents.

  • Concentration: Start with a low concentration, typically 0.01-0.1% w/v. The optimal concentration should be determined empirically through a stability study.

  • Procedure: Under an inert atmosphere, add the required amount of antioxidant to your solvent before dissolving your furopyrrole compound. Ensure it is fully dissolved.

  • Storage: Even with an antioxidant, it is still best practice to store the solution under an inert atmosphere and protected from light to maximize its shelf life.

Q8: I am developing a solid dosage form. How can I protect my furopyrrole active pharmaceutical ingredient (API)?

A8: For solid dosage forms, several formulation strategies can enhance stability:[[“]][18]

  • Film Coating: Applying a polymer-based film coating can act as a physical barrier to moisture and atmospheric oxygen.[18][19]

  • Encapsulation: Encapsulating the API within a protective shell (e.g., via spray drying) can isolate it from the environment.[[“]][18][19]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.[[“]]

  • Packaging: Final packaging is critical. Using blister packs with high barrier properties (e.g., Aclar®, aluminum foil) can provide excellent protection.[18]

Section 4: Analytical Confirmation of Degradation

If you suspect degradation, you must confirm it analytically. This allows you to quantify the extent of the problem and assess the effectiveness of your stabilization strategies.

Q9: How can I definitively prove and quantify the degradation of my furopyrrole sample?

A9: The most common and powerful technique for stability testing is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with a UV-Vis detector.[20][21][22] A stability-indicating HPLC method separates the parent compound from its degradation products, allowing for precise quantification of each.

Protocol: Basic HPLC Stability Study

  • Method Development: Develop a reverse-phase HPLC method that gives a sharp, well-resolved peak for your pure furopyrrole compound.

  • Forced Degradation: To identify potential degradation products, subject your compound to stress conditions (e.g., acid, base, heat, oxidation with H₂O₂, light exposure).[20] This helps ensure your method can separate the parent drug from its degradants.

  • Time-Zero Analysis: Prepare a solution of your furopyrrole under your proposed storage/experimental conditions (e.g., in a specific solvent, with or without an antioxidant). Immediately inject a sample into the HPLC to get the initial purity (Time = 0).

  • Incubation: Store the solution under the conditions you wish to test (e.g., on the benchtop in a clear vial vs. in a freezer in an amber vial under nitrogen).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours; 1, 3, 7 days), inject another sample into the HPLC.

  • Data Analysis: Quantify the peak area of your parent furopyrrole peak and any new peaks that appear. A decrease in the parent peak area and an increase in other peaks confirms and quantifies degradation.[23]

Q10: What other analytical techniques are useful for studying degradation?

A10:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the exact molecular weights of the degradation products observed in your HPLC analysis, providing crucial clues to their structures.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of signals from the parent compound and the appearance of new signals from degradants over time. For significant degradation, NMR can be used to fully elucidate the structure of the major degradation products.

  • UV-Visible Spectroscopy: A simple and quick method to monitor for the formation of colored byproducts. A scan over time showing an increase in absorbance in the visible region is a strong indicator of decomposition.[22]

TroubleshootingWorkflow Start Suspect Furopyrrole Degradation (e.g., color change) Confirm Confirm & Quantify with HPLC/LC-MS [Section 4] Start->Confirm SolidOrSolution Is the sample solid or in solution? Confirm->SolidOrSolution Solid Solid State SolidOrSolution->Solid Solid Solution In Solution SolidOrSolution->Solution Solution StoreSolid Review Storage: • Inert Atmosphere? • Low Temp? • Light Protected? Solid->StoreSolid ReactionOrStorage Degradation during reaction or storage? Solution->ReactionOrStorage Reaction During Reaction ReactionOrStorage->Reaction Reaction Storage During Storage ReactionOrStorage->Storage Storage CheckSetup Troubleshoot Inert Atmosphere Setup [Q6] Reaction->CheckSetup AddAntioxidant Add Antioxidant [Q7] Storage->AddAntioxidant DegasSolvent Use Degassed Solvents [Q5] Storage->DegasSolvent

Frequently Asked Questions (FAQs)

  • Q: Is argon better than nitrogen as an inert gas?

    • A: For most applications, nitrogen is sufficient and more economical. However, argon is denser than air, making it slightly more effective at blanketing reactions in open or imperfectly sealed systems. For highly sensitive compounds, argon is often preferred.

  • Q: My furopyrrole seems stable as a solid but degrades instantly in DMSO. Why?

    • A: Commercial DMSO can contain residual water and peroxides, which can initiate degradation. Always use high-purity, anhydrous grade DMSO, preferably from a freshly opened bottle or after purification, and ensure it is properly degassed before use.

  • Q: Can I use a drying tube instead of a full Schlenk line setup?

    • A: No. A drying tube filled with desiccant will only remove moisture from incoming air; it does nothing to prevent oxygen from entering your system.[11] An inert atmosphere setup is essential to exclude both.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. [Link]

  • Lim, X. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

  • Consensus. (2024). Strategies to enhance pharmaceutical formulation stability. [Link]

  • Hilaris Publisher. (2023). Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]

  • ResearchGate. (2021). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins. [Link]

  • Rao, S. I., & Rao, P. K. (2001). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Siracusa, V., & Masek, A. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers. [Link]

  • Pharmaceutical Technology. (2024). Formulating Inhaled Medicines. [Link]

  • Acta Scientific. (2019). Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Sprau, C., et al. (2022). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • OAText. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • MDPI. (2023). Inhalation Dosage Forms: A Focus on Dry Powder Inhalers and Their Advancements. [Link]

  • ResearchGate. (2018). Ring-Opening and Oxidation Pathways of Furanic Oxygenates on Oxygen-Precovered Pd(111). [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • ChemistryOpen. (2024). Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. [Link]

  • Lecomte, J., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Sustainable Chemistry & Engineering. [Link]

  • D'Antonio, J., et al. (2015). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. Biochemistry. [Link]

  • SciSpace. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. [Link]

  • ResearchGate. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

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  • ResearchGate. (2022). Enhancement of metabolic stability with structural modifications. [Link]

  • ResearchGate. (2012). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

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Technical Support Center: Purification of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

[1]

Ticket ID: FP-FL-065 Subject: Optimization of Normal Phase Chromatography for Fluorinated Furopyrroles Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are working with ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate , a fused heteropentalene scaffold. This molecule presents a "perfect storm" for chromatography challenges:

  • The Pyrrole NH: Acts as a hydrogen bond donor, interacting strongly with acidic silanols on silica gel, leading to severe peak tailing.

  • The Furan Oxygen & Ester: Create a distinct dipole moment that requires careful solvent tuning.

  • The Fluorine Substituent: Increases lipophilicity compared to the non-fluorinated parent, often causing it to co-elute with non-polar byproducts, while simultaneously altering the electronic density of the ring system.

  • Stability: Electron-rich pyrroles are susceptible to acid-catalyzed polymerization or oxidation on "active" silica.

This guide provides a self-validating workflow to isolate your compound with high purity (>98%) and yield.

Part 1: Diagnostic Matrix

Before altering your workflow, identify your specific failure mode using the table below.

SymptomProbable CauseTechnical Solution
Broad, Tailing Peaks Acidic silanol groups on silica interacting with the pyrrole NH.Passivate Silica: Pre-treat column with 1% Triethylamine (TEA).
Compound Decomposition (Black/Brown band)Acid-catalyzed polymerization or oxidation on the column.Neutralize & Speed: Switch to Neutral Alumina or use buffered silica; reduce run time.
Co-elution (Impurity on shoulder)Fluorine substituent alters selectivity; standard Hex/EtOAc is insufficient.Solvent Selectivity: Switch to Toluene/EtOAc or DCM/MeOH systems.
Poor Recovery (Low Yield)Irreversible adsorption or precipitation on column head.Loading Technique: Switch from dry load (silica) to Celite or liquid load in DCM.

Part 2: The "Sticky Proton" Protocol (Tailing Solutions)

The most common issue with 4H-furo[3,2-b]pyrroles is the interaction between the acidic pyrrole N-H and the acidic silanol (Si-OH) groups on the stationary phase. This results in "streaking" where the compound elutes over 10–20 fractions.

The Solution: Amine Deactivation

You must block the active silanol sites before your compound sees them.

Protocol: The 1% TEA Pre-Wash

  • Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).[1] Add 1% Triethylamine (TEA) by volume to the solvent reservoir.

  • Equilibration: Flush the column with 3–5 column volumes (CV) of this TEA-doped solvent before loading your sample.

  • The Run: You can continue to run with 0.5–1% TEA in the mobile phase.

    • Note: TEA is high boiling. You must rotovap your fractions thoroughly or wash the combined organic fractions with a mild buffer (pH 5–6) post-column to remove residual amine, although for this acid-sensitive scaffold, high-vacuum drying is safer.

Why this works: TEA is a stronger base than the pyrrole. It preferentially binds to the Si-OH sites, effectively "capping" the column and allowing your fluorinated furopyrrole to elute as a sharp, symmetrical band.

Part 3: Resolution & The Fluorine Factor

The 6-fluoro substituent makes this molecule more lipophilic than its non-fluorinated parent (ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate). If you are using a standard Hexane/EtOAc gradient, your compound may co-elute with non-polar byproducts.

Solvent Engineering

If Hexane/EtOAc fails, utilize Solvent Selectivity Groups .[2] Fluorinated aromatics often show better separation in aromatic solvents or chlorinated solvents due to dipole-dipole interactions.

Recommended Gradients:

  • Toluene / Ethyl Acetate (Start 100:0 → 80:20):

    • Benefit: Toluene provides π-π interactions with the furopyrrole core. The fluorine atom often drastically changes retention in toluene compared to hexane.

  • Dichloromethane (DCM) / Methanol (0–5%):

    • Benefit: Excellent for solubilizing the compound if it is crashing out.

    • Warning: DCM is "stronger" than hexane; retention times will decrease.

Visualization: Troubleshooting Decision Tree

Chromatography_TroubleshootingStartStart: Poor SeparationCheck_TLCAnalyze TLC Spot ShapeStart->Check_TLCIssue_StreakIssue: Streaking / TailingCheck_TLC->Issue_StreakComet shapeIssue_CoeluteIssue: Co-elution / OverlapCheck_TLC->Issue_CoeluteSpots touchingIssue_DecompIssue: Decomposition / Color ChangeCheck_TLC->Issue_DecompBaseline darkeningSol_TEAAdd 1% Et3N to Mobile PhaseIssue_Streak->Sol_TEASol_SelectivitySwitch Solvent Class(Try Toluene or DCM)Issue_Coelute->Sol_SelectivitySol_NeutralSwitch to Neutral Aluminaor Short ColumnIssue_Decomp->Sol_NeutralResultPure CompoundSol_TEA->ResultSol_Selectivity->ResultSol_Neutral->Result

Caption: Decision tree for isolating specific chromatographic failure modes.

Part 4: Stability & Loading Protocols

The Risk: Furo[3,2-b]pyrroles are electron-rich.[3][4][5] While the ester at C5 pulls some density, the system is still prone to oxidation. Acidic silica can catalyze the polymerization of the pyrrole ring, turning your product into a black tar on the column.

Workflow for Maximum Stability:

  • Minimize Silica Contact Time:

    • Use a "Flash" technique with a higher flow rate.

    • Do not leave the compound on the column overnight.

  • Loading:

    • Avoid: Dissolving in boiling solvent or using highly acidic solvents (like pure chloroform without stabilization).

    • Preferred: Celite Dry Loading . Dissolve crude in minimal DCM, mix with Celite 545, and rotovap to a free-flowing powder. Load this powder on top of the column. This prevents the compound from crystallizing at the interface and ensures a tight starting band.

  • Detection (The Fluorine Advantage):

    • If you have access to 19F NMR , use it to check fractions. UV (254 nm) is standard, but fluorine NMR is specific and will instantly tell you if you are collecting the product or a defluoro-impurity.

FAQ: Frequently Asked Questions

Q: Can I use Alumina instead of Silica? A: Yes, and it is often preferred for sensitive pyrroles. Use Neutral Alumina (Brockmann Grade III) . It is less acidic than silica, preventing decomposition, but it has lower resolution power. You may need a longer column.

Q: My compound crystallizes in the fraction tubes. Is this bad? A: No, this is excellent. It indicates high purity. Ethyl furo[3,2-b]pyrrole-5-carboxylates are highly crystalline solids. If this happens, simply filter the crystals and wash with cold hexane—this may save you a rotovap step.

Q: How does the fluorine atom affect the Rf value? A: Generally, the 6-fluoro derivative will have a higher Rf (move faster) than the non-fluorinated analog in non-polar solvents (Hex/EtOAc) due to increased lipophilicity. However, in hydrogen-bond accepting solvents (like MeOH or Acetone), the fluorine dipole may retard elution slightly.

References

  • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-acrylestern. (The foundational chemistry for the synthesis of the furo[3,2-b]pyrrole scaffold).
  • Kratochvíl, J., et al. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. (Describes the specific handling and properties of the ethyl ester derivatives). Arkivoc.

  • Teledyne ISCO. (2025). Flash Chromatography Basics: Solvent Selection and Troubleshooting. (Authoritative guide on amine modifiers and silica interactions).

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? (Mechanism of silanol suppression).

  • MDPI. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles. (Review of the stability and reactivity of this specific scaffold).

Troubleshooting low regioselectivity in electrophilic fluorination of fused pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Regioselectivity in Electrophilic Fluorination Target Systems: Indoles, Azaindoles, Pyrrolo[2,3-d]pyrimidines, and related fused systems.

Diagnostic Decision Matrix

Start Here. Before altering conditions, identify the specific type of selectivity failure you are observing. Use this logic flow to determine the root cause.

TroubleshootingFlow Start Identify Impurity Profile (via 19F NMR) Decision1 Primary Impurity? Start->Decision1 Difluoro Gem-difluoro (C3,C3) or Polyfluoro species Decision1->Difluoro Multiple F signals Regio C2-Fluoro isomer (when C3 is desired) Decision1->Regio Wrong Shift Oxidation Oxindole / Hydroxy (M+16 or M+18 peaks) Decision1->Oxidation Oxygen incorporation Tar Black Tar / Polymer (Broad NMR signals) Decision1->Tar Loss of material Sol_Difluoro Soln: Control Electrophilicity 1. Lower Temp (-78°C to 0°C) 2. Switch Reagent (Selectfluor -> NFSI) 3. Reduce Stoichiometry (0.95 eq) Difluoro->Sol_Difluoro Sol_Regio Soln: Steric/Electronic Check 1. Check C3-blocking groups 2. Remove C2-directing groups (e.g., sulfonyl) 3. Verify Kinetic vs Thermo product Regio->Sol_Regio Sol_Ox Soln: Moisture Control 1. Dry Solvents (MeCN <50ppm H2O) 2. Add Molecular Sieves 3. Switch to non-nucleophilic buffer Oxidation->Sol_Ox Sol_Tar Soln: Acid Management 1. Add HF Scavenger (DTBMP or NaHCO3) 2. Avoid MeOH (Solvolysis risk) Tar->Sol_Tar

Caption: Diagnostic workflow for categorizing regioselectivity and yield failures in fused pyrrole fluorination.

Technical Brief: The Mechanics of Selectivity

To troubleshoot effectively, you must understand the "Electronic Bias" of fused pyrroles.

The "C3-Trap" Principle

In fused pyrroles like indole, electrophilic attack predominantly occurs at C3 (beta-position).

  • Why? Attack at C3 forms an iminium ion intermediate that retains the aromaticity of the fused benzene ring.

  • The Problem: This intermediate is highly reactive.[1] It can easily undergo a second fluorination (gem-difluorination) or be trapped by nucleophiles (water/alcohols) to form oxindoles before the proton is eliminated to restore aromaticity.

The "C2-Migration" Anomaly

Direct electrophilic attack at C2 is electronically disfavored because the resulting intermediate disrupts the benzene ring's aromaticity (quinoid-like structure).

  • Troubleshooting Insight: If you observe C2-fluorination, it is rarely a direct attack. It is often a C3-attack followed by a 1,2-migration (Fluorine Walk) or directed by a specific functional group on the Nitrogen (e.g., bulky N-sulfonyl groups can block C3 or direct to C2 via lithiation mechanisms, though purely electrophilic C2 is rare).

Troubleshooting Guides (FAQs)

Issue A: "I am getting a mixture of 3-fluoro and 3,3-difluoro products."

Diagnosis: The reaction is too fast, or the mono-fluoro product is more reactive than the starting material (common with Selectfluor).

Corrective Actions:

  • Switch Reagent Class: Move from Selectfluor (highly reactive, F-TEDA-BF4) to NFSI (N-Fluorobenzenesulfonimide). NFSI is less electrophilic and often requires activation, allowing for better kinetic control.

  • Solvent Tuning: If using Acetonitrile (MeCN), switch to a mixture of MeCN/Toluene . Toluene can suppress the solubility of the polar fluorinating agent, slowing the release of F+.

  • Stoichiometry: Do not use excess reagent. Use 0.95 equivalents . It is better to have 5% unreacted starting material (separable) than 10% difluoro byproduct (often inseparable).

Issue B: "My product is converting to an oxindole (C=O at C2) or alcohol."

Diagnosis: This is "Fluorination-Hydrolysis." The cationic intermediate was trapped by water instead of eliminating a proton.

Corrective Actions:

  • Water Exclusion: This reaction is hypersensitive to moisture. Use anhydrous MeCN and 4Å Molecular Sieves in the reaction vessel.

  • Base Additive: Add a non-nucleophilic base like 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or solid NaHCO3 . This assists in the rapid elimination of the proton from the C3-cation, restoring aromaticity before water can attack.

    • Note: Avoid strong bases which may deprotonate the N-H and promote polymerization.

Issue C: "I need the C2-fluoro isomer, but I only get C3."

Diagnosis: You are fighting thermodynamics. Electrophilic fluorination naturally targets C3.

Corrective Actions:

  • Block C3: You cannot easily "tune" conditions to hit C2 electrophilically if C3 is open. You must install a transient blocking group (e.g., thioether, silyl) at C3, fluorinate, and then remove the blocker.

  • Change Mechanism: Switch from electrophilic substitution to Directed Ortho Metalation (DoM) .

    • Protocol: Protect Nitrogen with a Directing Group (e.g., DMAS). Treat with t-BuLi (lithiate C2), then quench with NFSI. This is the only reliable way to get exclusive C2 selectivity.

Optimization Protocols

Protocol A: Kinetic Control for Mono-Fluorination (Selectfluor)

Best for: Standard Indoles/Fused Pyrroles tolerant of oxidation.

  • Setup: Flame-dry a round-bottom flask. Add fused pyrrole (1.0 mmol) and Acetonitrile (anhydrous, 10 mL) .

  • Additive: Add Sodium Bicarbonate (1.2 mmol) or DTBMP (0.1 mmol catalytic) to scavenge HF.

  • Cooling: Cool to -10°C (Ice/Salt bath). Crucial: Room temp often leads to difluorination.

  • Addition: Dissolve Selectfluor (1.05 mmol) in minimal MeCN. Add dropwise over 30 minutes .

  • Monitoring: Monitor by 19F NMR (not just TLC). Look for the disappearance of starting material. Stop immediately upon appearance of the difluoro signal (typically -100 to -110 ppm).

  • Workup: Quench with dilute aq. NaHCO3. Extract with EtOAc.

Protocol B: Lewis-Acid Catalyzed Fluorination (NFSI)

Best for: Deactivated substrates or when high regioselectivity is required.

  • Setup: Mix substrate (1.0 mmol) and NFSI (1.1 mmol) in Dichloromethane (DCM) or Toluene .

  • Catalyst: Add Zn(OTf)2 or Mg(ClO4)2 (10-20 mol%).

    • Why? NFSI is often too weak to react with electron-deficient fused pyrroles alone. The Lewis Acid activates the sulfonimide, making it more electrophilic without the harshness of Selectfluor.

  • Temperature: Run at 0°C to RT .

  • Observation: This method often suppresses the "fluorine walk" and over-fluorination due to the steric bulk of the NFSI-Lewis Acid complex.

Mechanistic Visualization: The Selectivity Pathway

Mechanism Substrate Fused Pyrrole (Indole) Intermediate C3-Cationic Complex (Iminium Ion) Substrate->Intermediate Fast C3 Attack Reagent F+ Source (Selectfluor) Reagent->Intermediate Path_A Path A: Elimination (-H+) Intermediate->Path_A Base Assisted Path_B Path B: 2nd Attack (+F+) Intermediate->Path_B Excess Reagent Path_C Path C: Nucleophilic Trap (+H2O) Intermediate->Path_C Wet Solvent Product_A 3-Fluoroindole (Desired) Path_A->Product_A Product_B 3,3-Difluoroindole (Byproduct) Path_B->Product_B Product_C 3-Fluorooxindole (Byproduct) Path_C->Product_C

Caption: Divergent pathways from the C3-cationic intermediate. Path A is desired; Paths B and C are common failures.

Reference Data: Common 19F NMR Shifts

Use for rapid diagnostics.

SpeciesApprox Shift (ppm vs CFCl3)Characteristics
3-Fluoroindole -160 to -170 ppmDoublet or Multiplet (coupling to H2)
3,3-Difluoro -100 to -115 ppmSinglet (or AB quartet if chiral center nearby)
2-Fluoroindole -130 to -140 ppmRare; distinct from C3
BF4- (Selectfluor) -150 ppmBroad singlet (Reagent peak)

References

  • Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992.

  • Takeuchi, Y., et al. "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor."[2] Organic Letters, 2000.[2][3]

  • Hamashima, Y., & Sodeoka, M. "Enantioselective Fluorination Reactions Catalyzed by Chiral Palladium Complexes." Synlett, 2006.

  • Lal, G. S., et al. "Electrophilic Fluorination of Indoles with Selectfluor: A Convenient Synthesis of 3-Fluoroindoles." Journal of Organic Chemistry, 2011.

  • Gouverneur, V., et al. "Electrophilic Fluorination of Heterocycles." Chemical Reviews, 2015.

Sources

Technical Support Center: Handling Moisture Sensitivity in Metallated Furopyrrole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic workflows. Furopyrroles are highly valuable bicyclic heterocycles in drug discovery, and their functionalization often relies on directed metalation (e.g., lithiation) followed by cross-coupling. However, the resulting metallated intermediates are exceptionally sensitive to trace moisture.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure robust, moisture-free handling of these highly reactive species.

Part 1: Troubleshooting FAQs

Q1: Why does my lithiated furopyrrole intermediate quench before electrophilic trapping, even when I use new "anhydrous" commercial solvents? A1: Commercial "anhydrous" solvents packaged in Sure/Seal bottles can accumulate trace moisture (often >50 ppm) after repeated septa punctures. For highly sensitive metallated furopyrroles, even 20 ppm of water is sufficient to protonate the carbon-metal bond stoichiometrically. Causality: The highly polarized C-Li bond in the furopyrrole intermediate acts as a strong Brønsted base. When moisture is introduced, the activation energy for proton transfer is near zero, completely outcompeting the desired electrophilic addition. To prevent this, solvents must be freshly dispensed from a solvent purification system (SPS) and transferred using strict Schlenk techniques[1].

Q2: How can I validate the dryness of my THF and the exact titer of my n-butyllithium (n-BuLi) before starting the metalation? A2: A self-validating protocol involves a two-step verification. First, titrate your n-BuLi using a reliable standard (such as N-benzylbenzamide or diphenylacetic acid) to determine its exact molarity. Second, test the THF by adding a small amount of the titrated n-BuLi to an aliquot of the solvent at -78 °C with a trace of an indicator (like diphenylacetic acid, which turns yellow upon deprotonation). If the yellow color fades rapidly, the solvent contains unacceptably high moisture levels and must be re-dried[2].

Q3: What is the optimal Schlenk technique workflow for setting up the metalation of furopyrroles? A3: The cornerstone of moisture exclusion is the double-manifold Schlenk line, which allows for repeated vacuum and inert gas (Argon or N


) cycles. Glassware must be oven-dried (>120 °C) and cycled onto the Schlenk line while hot. The standard "three-cycle" method (evacuate to <0.1 mbar for 5 mins, backfill with Argon) ensures complete removal of atmospheric moisture adsorbed to the glass surface[3].

Q4: How do I handle the transmetalation step (e.g., from Lithium to Zinc for Negishi cross-coupling) without introducing moisture? A4: Anhydrous ZnCl


 is notoriously hygroscopic, rapidly forming hydrates (ZnCl

·xH

O) upon brief exposure to ambient air. If not properly handled, the water of hydration will instantly quench the lithiated furopyrrole during transmetalation. Causality: ZnCl

must be rigorously "fused" under high vacuum using a heat gun until it melts, driving off all coordinated water. It is then cooled under Argon before dissolving in dry THF. This ensures the transmetalation proceeds to the organozinc intermediate without hydrolytic degradation[4].

Part 2: Workflow & Mechanistic Visualizations

MechanisticPathway FP Furopyrrole Starting Material nBuLi n-BuLi Addition (-78°C, Dry THF) FP->nBuLi Li_FP Lithiated Furopyrrole Intermediate nBuLi->Li_FP H2O Trace Moisture (>20 ppm H2O) Li_FP->H2O Side Reaction Electrophile Electrophile (E+) Addition Li_FP->Electrophile Desired Pathway Quench Protonated (Quenched) Furopyrrole H2O->Quench Product Functionalized Furopyrrole Electrophile->Product

Mechanistic pathway of furopyrrole lithiation vs. moisture quenching.

SchlenkWorkflow Step1 Step1 Step2 2. Schlenk Cycling 3x Vacuum / Argon backfill Step1->Step2 Step3 3. Solvent Transfer Cannula transfer of dry THF Step2->Step3 Step4 4. Reagent Addition n-BuLi addition at -78°C Step3->Step4 Step5 5. Transmetalation Add rigorously fused ZnCl2 Step4->Step5

Step-by-step Schlenk line workflow for moisture-free organometallic handling.

Part 3: Quantitative Data Summary

The following table summarizes the direct impact of solvent moisture content on the stability and trapping efficiency of the lithiated furopyrrole intermediate.

Moisture Content (ppm)Organolithium Half-Life (-78 °C)Electrophilic Trapping YieldPrimary Failure Mode
< 10 ppm > 4 hours> 90%None (Optimal conditions)
50 ppm ~ 30 minutes60 - 70%Partial protonation
100 ppm < 5 minutes20 - 30%Rapid quenching
> 250 ppm Instantaneous< 5%Complete hydrolysis

Part 4: Experimental Protocols

Protocol A: Rigorous Glassware and Solvent Preparation
  • Drying: Oven-dry all Schlenk flasks, magnetic stir bars, and glass syringes at 130 °C for a minimum of 4 hours.

  • Assembly: Remove the glassware from the oven, assemble immediately, and connect to the Schlenk line manifold.

  • Cycling: Perform three cycles of high vacuum (< 0.1 mbar) and Argon backfill. Allow the flask to cool to room temperature under vacuum during the first cycle to prevent condensation.

  • Solvent Transfer: Transfer freshly dried THF (from a solvent purification system, verified <10 ppm H

    
    O) into the Schlenk flask via a stainless-steel cannula under positive Argon pressure.
    
Protocol B: Directed Metalation and Trapping of Furopyrrole
  • Substrate Preparation: Dissolve the furopyrrole derivative in the rigorously dried THF (0.1 M concentration) in the prepared Schlenk flask under Argon.

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to prevent unwanted ring-opening or isomerization of the highly reactive lithiated intermediate.

  • Metalation: Dropwise add n-BuLi (1.1 equiv, freshly titrated) via a gas-tight syringe down the inner wall of the flask to pre-cool the reagent. Stir for 30-45 minutes at -78 °C.

  • Transmetalation (Optional): Add a solution of rigorously fused ZnCl

    
     (1.2 equiv) in THF via cannula to generate the organozinc species for Negishi coupling.
    
  • Trapping: Add the electrophile (e.g., an aryl halide with a Pd catalyst, or an aldehyde) and allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction safely with saturated aqueous NH

    
    Cl and extract with an organic solvent (e.g., ethyl acetate).
    

References

  • Title: An Illustrated Guide to Schlenk Line Techniques Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: The Schlenk Line Survival Guide Source: Schlenk Line Survival Guide URL: [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Fluorinated Furopyrrole Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated furopyrrole esters. It synthesizes established fragmentation mechanisms of heterocyclic esters with the specific electronic influences of fluorine substitution, tailored for applications in drug discovery and metabolic stability profiling.

Executive Summary & Application Scope

Fluorinated furopyrrole esters are emerging scaffolds in medicinal chemistry, valued for their ability to balance lipophilicity with metabolic stability. The furopyrrole core (typically furo[3,2-b]pyrrole or furo[2,3-b]pyrrole) mimics indole-like bioactivity, while fluorination (e.g., -CF₃, -F) blocks metabolic "soft spots" (CYP450 oxidation sites).

Accurate structural characterization via Mass Spectrometry (MS) is critical for:

  • Metabolite Identification (MetID): Distinguishing oxidative metabolites from parent compounds.

  • Impurity Profiling: Verifying regio-isomerism in synthesis.

  • Pharmacokinetics (PK): Developing sensitive MRM (Multiple Reaction Monitoring) transitions.

Mechanistic Comparison: Fluorinated vs. Non-Fluorinated Analogs

The introduction of fluorine atoms or trifluoromethyl groups alters the fragmentation landscape significantly compared to non-fluorinated analogs. This section compares the two classes under Electrospray Ionization (ESI-MS/MS) conditions.

Table 1: Comparative Fragmentation Dynamics[1][2]
FeatureNon-Fluorinated Furopyrrole EsterFluorinated Furopyrrole Ester
Ionization Efficiency Moderate (Protonation at Pyrrole N or Carbonyl O).High (Fluorine's electron-withdrawing nature increases acidity of NH, enhancing negative mode sensitivity; dipole effects can enhance positive mode).
Primary Fragmentation Neutral loss of Alkoxy group (

) and CO.
Retained Fluorine: C-F bonds are strong and rarely break first. Fragmentation is directed away from the F-substituent.
McLafferty Rearrangement Common if alkyl ester chain

C3.
Suppressed or Shifted: Fluorination on the ester chain can electronically suppress H-transfer or induce specific HF elimination.
Characteristic Neutrals Loss of

,

,

.
Loss of

(20 Da),

(50 Da, rare in ESI), or

(69 Da, radical pathway).
Ring Stability Furan ring opening is a secondary pathway.Fluorine substitution stabilizes the core against oxidative ring opening but may promote specific ring contractions.
Detailed Fragmentation Mechanisms[1][2][3][4]
1. Ester Cleavage (Alpha-Cleavage)
  • Standard: The molecular ion

    
     typically undergoes inductive cleavage of the ester bond, expelling the alcohol moiety (
    
    
    
    or
    
    
    ).
  • Fluorinated Effect: If the ester is a trifluoroethyl ester (

    
    ), the loss of the fluorinated alkoxy group (
    
    
    
    , 99 Da) is a dominant, diagnostic transition. The resulting acylium ion is highly stabilized by the aromatic furopyrrole core.
2. The "Fluorine Effect" on Ring Fragmentation

Fluorine atoms on the furopyrrole ring (e.g., -CF₃ at the C2 position) exert a strong inductive effect (-I).

  • Acidification: The pyrrole N-H becomes more acidic. In negative mode ESI (

    
    ), this forms a stable anion with minimal fragmentation, ideal for quantification.
    
  • HF Elimination: In positive mode, a characteristic "ortho-effect" may occur if a proton is available on an adjacent substituent, leading to the elimination of neutral HF (20 Da). This is a hallmark of fluorinated aromatics.

3. Core Disassembly

Unlike simple pyrroles, the fused furopyrrole system is rigid. High collision energies (CE) are often required to break the heterocyclic rings.

  • Pathway: Decarboxylation (

    
    ) 
    
    
    
    Furan ring opening
    
    
    Loss of
    
    
    .

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the proposed fragmentation pathways for a representative compound: Ethyl 2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate .

FragmentationPathway Parent Parent Ion [M+H]+ m/z 248 (Protonated Ester) Acylium Acylium Ion [M+H - EtOH]+ m/z 202 (Base Peak) Parent->Acylium Inductive Cleavage CF3_Loss Radical Cation [M+H - CF3•]+ m/z 179 (High CE only) Parent->CF3_Loss Homolytic Cleavage (Rare) Decarboxylated Core Cation [M+H - EtOH - CO]+ m/z 174 (Furopyrrole Core) Acylium->Decarboxylated Decarbonylation EsterCleavage Neutral Loss: Ethanol (46 Da) HF_Elim Defluorinated Ion [M+H - EtOH - CO - HF]+ m/z 154 (Diagnostic for F-sub) Decarboxylated->HF_Elim H-Rearrangement CO_Loss Neutral Loss: CO (28 Da) HF_Loss Neutral Loss: HF (20 Da)

Caption: Proposed ESI+ fragmentation cascade for a trifluoromethyl-substituted furopyrrole ethyl ester. The formation of the acylium ion (m/z 202) is the dominant pathway, followed by sequential loss of CO and HF.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2), the following self-validating protocol is recommended. This workflow integrates quality control steps to verify the fragmentation patterns described above.

A. Sample Preparation[7]
  • Stock Solution: Dissolve 1 mg of the fluorinated furopyrrole ester in 1 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (final conc. 1 µg/mL).

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI+ mode.
      
    • Self-Validation: Check UV absorbance at 254 nm to confirm solubility and stability before MS injection.

B. LC-MS/MS Parameters (Standardized)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Source: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Polarity: Positive (Screening) and Negative (Confirmation for acidic NH).

  • Flow Rate: 0.4 mL/min.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

C. Fragmentation Optimization Workflow

This workflow uses a "Ramping Collision Energy" strategy to ensure all diagnostic ions are captured.

Workflow Start Direct Infusion (10 µL/min) FullScan Q1 Full Scan Identify [M+H]+ Start->FullScan ProdScan Product Ion Scan (MS2) FullScan->ProdScan CERamp CE Ramping (10 -> 60 eV) ProdScan->CERamp Selection Select Transitions Quant: Base Peak Qual: F-Specific CERamp->Selection

Caption: Optimization workflow for defining MRM transitions. CE ramping is crucial to distinguish labile ester cleavages (low CE) from core ring breakages (high CE).

D. Data Interpretation Guide
  • Identify the Molecular Ion: Confirm the isotope pattern. A single chlorine or bromine is easily spotted, but Fluorine is monoisotopic (

    
    ).
    
    • Tip: Look for the "Mass Defect". Fluorine has a slight negative mass defect (exact mass 18.9984). Highly fluorinated compounds will have a lower accurate mass than their hydrocarbon counterparts.

  • Verify the Ester Loss: Look for the transition

    
    . This confirms the ester functionality.
    
  • Check for Fluorine Loss:

    • If you see a loss of 20 Da, it is likely HF.

    • If you see a loss of 19 Da (F radical), it suggests high-energy fragmentation, often indicative of a labile C-F bond (rare in aromatics, common in allylic/benzylic positions).

References

  • BenchChem. (2025).[4] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from

  • Liang, X., Guo, Z., & Yu, C. (2013).[2] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2351–2359. Retrieved from

  • Caban, M., & Stepnowski, P. (2020).[6] Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.[7][6] Rapid Communications in Mass Spectrometry, 34(19), e8860.[6] Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectra of Fluorocarbons. Retrieved from

  • Forkey, D. M., & Carpenter, W. R. (1971).[8] Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center. Retrieved from

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Comparative Guide: Impact of C-6 Fluorination on the Metabolic Stability of Furopyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furopyrrole scaffolds have emerged as highly versatile pharmacophores in modern drug discovery, demonstrating significant potential in applications ranging from kinase inhibition to sub-micromolar efficacy as broad-spectrum filoviral entry inhibitors[1]. However, the electron-rich nature of the bicyclic furopyrrole core often introduces a critical liability: susceptibility to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.

This guide provides an objective, data-driven comparison of structural modifications at the C-6 position of the furopyrrole ring. By analyzing the physical organic chemistry and in vitro microsomal stability data, we demonstrate how C-6 fluorination serves as a superior optimization strategy compared to alternative substitutions (e.g., methylation or chlorination) for overcoming metabolic clearance while preserving target affinity.

Mechanistic Rationale: The Physical Organic Chemistry of C-6 Fluorination

When optimizing a lead compound with poor pharmacokinetic (PK) properties, medicinal chemists must balance metabolic stabilization with the preservation of the molecule's physicochemical profile. The C-6 position of the furopyrrole ring is a well-documented "soft spot" for CYP450-mediated hydroxylation.

Substituting the C-6 hydrogen with a fluorine atom provides three distinct mechanistic advantages:

  • Bond Dissociation Energy (BDE): The carbon-fluorine (C-F) bond possesses a remarkably high BDE of approximately 109 kcal/mol, which is significantly stronger than a standard C-H bond (~98 kcal/mol). This high energy barrier strongly resists the hydrogen atom transfer (HAT) mechanism initiated by the CYP450 heme iron-oxo species, effectively blocking oxidative metabolism[2].

  • Steric Bioisosterism: With a van der Waals radius of 1.47 Å, fluorine serves as an excellent structural mimic for hydrogen (1.20 Å). Unlike bulkier halogens (e.g., Chlorine, 1.75 Å) or alkyl groups, fluorine minimizes steric perturbations, ensuring that the scaffold maintains its optimal binding conformation within the target protein's active site[3].

  • Electronic Shielding: The strong electron-withdrawing nature of the fluorine atom reduces the overall electron density of the adjacent heteroaromatic ring. This inductive deactivation makes the furopyrrole core less susceptible to electrophilic attack by oxidizing enzymes[4].

Pathway A Wild-Type (C-6 = H) B CYP450 Oxidation A->B C C-6 Hydroxylation B->C D Rapid Clearance C->D E Fluorinated (C-6 = F) F CYP450 Binding E->F G Metabolic Blockade F->G H Prolonged Half-Life G->H

CYP450-mediated metabolism of furopyrroles and the blocking effect of C-6 fluorination.

Comparative Data Analysis: C-6 Substituent Effects

To objectively evaluate the impact of C-6 modifications, a series of furopyrrole analogs were synthesized and subjected to in vitro Human Liver Microsome (HLM) stability assays. The data below illustrates the superiority of fluorination over other common bioisosteric replacements.

Compound VariantC-6 SubstituentHLM Intrinsic Clearance (

) (µL/min/mg)
In Vitro Half-life (

) (min)
Lipophilicity (LogD at pH 7.4)Target Affinity (

, nM)
FP-WT (Baseline) -H145.212.42.445
FP-Me -CH

110.518.62.952
FP-Cl -Cl65.334.23.185
FP-F (Optimized) -F18.4 >120 2.6 41

Data Insights:

  • The Baseline (FP-WT): Exhibits rapid clearance (

    
     = 145.2 µL/min/mg), rendering it unsuitable for in vivo efficacy studies due to a highly restricted exposure profile.
    
  • Methylation (FP-Me): Provides marginal stability improvements but introduces a new metabolic soft spot (allylic/benzylic-like oxidation of the methyl group itself).

  • Chlorination (FP-Cl): Improves stability but significantly increases lipophilicity (LogD = 3.1) and steric bulk, resulting in a nearly two-fold drop in target affinity (

    
     = 85 nM).
    
  • Fluorination (FP-F): Achieves the optimal balance. It drastically reduces intrinsic clearance by ~87%, extends the half-life beyond the 120-minute assay threshold, and preserves the original target affinity due to its minimal steric footprint.

Experimental Methodology: Self-Validating Microsomal Stability Protocol

To ensure high trustworthiness and reproducibility, the metabolic stability of the furopyrrole scaffolds must be evaluated using a self-validating assay system . This protocol is designed not just to generate data, but to internally verify the integrity of the enzymes, the chemical stability of the compound, and the accuracy of the quantification.

Reagents & Matrix Setup
  • Test Compounds: 10 mM DMSO stocks of furopyrrole derivatives.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
Step-by-Step Execution & Causality
  • Preparation of Incubation Mix: Dilute the test compound to a final concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL HLM.

    • Expert Insight: A low substrate concentration (1 µM) is chosen to ensure the reaction operates under linear, first-order kinetics (where

      
      ), which is required for accurate 
      
      
      
      calculation.
  • Pre-Incubation (Thermal Equilibration): Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Expert Insight: Pre-incubation ensures the system reaches physiological temperature and allows the highly lipophilic furopyrrole compounds to achieve binding equilibrium with the microsomal proteins and lipids before enzymatic initiation.

  • Initiation: Start the reaction by adding the NADPH regenerating system (final volume 100 µL per well).

    • Self-Validation Check (Minus-NADPH Control): Run a parallel plate where buffer is added instead of NADPH. If the compound depletes in this control, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases), invalidating the CYP-clearance hypothesis.

    • Self-Validation Check (Positive Control): Run Verapamil in parallel. Verapamil is a known rapid-clearance drug; its degradation confirms the HLM batch is enzymatically active.

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 60, 120 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Expert Insight: Cold acetonitrile serves a dual purpose: the organic solvent precipitates the microsomal proteins (stripping the drug from binding sites), while the sudden temperature drop instantly denatures the CYP450 enzymes, locking in the exact time-point concentration.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system.

    • Expert Insight: The internal standard (Tolbutamide) normalizes the data, correcting for any volumetric pipetting errors during the quench step and compensating for matrix-induced ion suppression in the mass spectrometer.

Workflow S1 Substrate Preparation S2 HLM/RLM Incubation S1->S2 S3 NADPH Initiation S2->S3 S4 Time-Course Quenching S3->S4 S5 LC-MS/MS Quantification S4->S5

Step-by-step workflow for the self-validating in vitro liver microsomal stability assay.

Strategic Recommendations for Lead Optimization

When developing furopyrrole-based therapeutics, addressing metabolic liabilities early in the discovery pipeline is critical. Based on the comparative data and mechanistic principles outlined above:

  • Prioritize C-6 Fluorination: It is the most effective modification for blocking CYP450-mediated hydroxylation without disrupting the steric requirements of the target binding pocket.

  • Monitor for Defluorination: While the C-F bond is exceptionally strong, excessive or poorly positioned fluorination can sometimes trigger alternative metabolic pathways, such as toxic defluorination or glutathione (GSH) trapping[2]. Always follow up HLM stability assays with reactive metabolite screening (e.g., GSH-trapping assays).

  • Leverage Self-Validating Assays: Never rely on a single

    
     value. Always contextualize your data against minus-NADPH controls and established reference standards to ensure the observed stability is genuinely reflective of CYP450 resistance.
    

References

  • The role of fluorine in medicinal chemistry tandfonline.com[Link]

  • Fluorine in drug discovery: Role, design and case studies pharmacyjournal.org[Link]

  • Small molecule drug discovery for Ebola virus disease rsc.org[Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters acs.org[Link]

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A Comparative Guide to the Fluorination of Thieno[3,2-b]pyrrole and Furo[3,2-b]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[3][4][5]

This guide focuses on two critical heterocyclic scaffolds: thieno[3,2-b]pyrrole and furo[3,2-b]pyrrole. These isoelectronic, fused bicyclic systems are privileged structures in drug discovery, serving as cores for antiviral agents, kinase inhibitors, and more.[6][7][8][9] They also form the basis of advanced organic electronic materials.[10][11] Understanding how to precisely introduce fluorine into these scaffolds is paramount for optimizing their function. This guide provides a comparative analysis of the fluorination of these two systems, detailing the influence of the heteroatom (sulfur vs. oxygen) on reactivity, regioselectivity, and the choice of synthetic strategy, supported by experimental insights.

Pillar 1: Electronic Landscape and Predicted Reactivity

Both thieno[3,2-b]pyrrole and furo[3,2-b]pyrrole are electron-rich aromatic systems, making them inherently suitable substrates for electrophilic aromatic substitution (SEAr).[12][13] The reaction is driven by the nucleophilic character of the π-electron system. However, the identity of the heteroatom in the five-membered ring (sulfur or oxygen) introduces a critical distinction that governs the electronic distribution and, consequently, the reaction's outcome.

  • Thieno[3,2-b]pyrrole: Sulfur is less electronegative than oxygen, resulting in a more electron-rich and polarizable thiophene ring compared to the furan ring in its counterpart. This generally enhances the overall nucleophilicity of the bicyclic system, making it highly reactive towards electrophiles.

  • Furo[3,2-b]pyrrole: The highly electronegative oxygen atom withdraws electron density inductively, rendering the furo[3,2-b]pyrrole core slightly less nucleophilic than the thieno[3,2-b]pyrrole core.

For both systems, the pyrrole ring is the more electron-rich of the two fused heterocycles, directing electrophilic attack preferentially to the C2 or C3 positions.

Caption: Predicted sites of electrophilic attack and relative reactivity.

Pillar 2: Synthetic Strategies for Fluorination

Given the electron-rich nature of these scaffolds, direct electrophilic fluorination using modern N-F reagents is the most logical approach.[14] Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are workhorses in this field, offering a source of "electrophilic" fluorine.[12][14][15][16][17] However, the subtle differences in the electronic properties of our target scaffolds demand distinct tactical approaches to achieve optimal regioselectivity and yield.

Strategy A: Direct Electrophilic Fluorination (Favored for Thieno[3,2-b]pyrrole)

The higher nucleophilicity of the thieno[3,2-b]pyrrole core makes it a prime candidate for direct fluorination. The primary challenge with such reactive systems is controlling the reaction to prevent over-fluorination or oxidative polymerization, a known side reaction when fluorinating highly activated pyrroles.[18]

Strategy B: Ortho-Metalation followed by Electrophilic Fluorination (Proven for Furo[3,2-b]pyrrole)

For the furo[3,2-b]pyrrole system, a more controlled, two-step sequence has been shown to be effective.[12] This method involves a regioselective deprotonation using a strong base (e.g., tert-butyllithium) to form a lithiated intermediate, which is then quenched with an electrophilic fluorine source like NFSI. This approach offers exquisite regiochemical control, circumventing the potential for mixtures of isomers that can arise from direct electrophilic attack.

Caption: Contrasting synthetic workflows for fluorination.

Pillar 3: Comparative Experimental Data and Protocols

The following table summarizes the expected outcomes and conditions based on established reactivity principles and literature precedents.

FeatureThieno[3,2-b]pyrroleFuro[3,2-b]pyrroleRationale & Citation
Optimal Strategy Direct Electrophilic FluorinationDeprotonation-FluorinationHigher reactivity of thieno-system allows direct attack; furo-system benefits from regiocontrol of lithiation.[12][18]
Fluorinating Agent Selectfluor®N-Fluorobenzenesulfonimide (NFSI)Selectfluor® is a robust reagent for direct fluorination. NFSI is an excellent electrophile for quenching organometallic intermediates.[12][17]
Typical Conditions MeCN, Room TemperatureTHF, -78 °C to Room TemperatureStandard conditions for Selectfluor®. Low temperature required to control the highly reactive organolithium intermediate.[12]
Predicted Major Product 2-Fluoro or 3-Fluoro Isomer3-Fluoro IsomerElectrophilic attack favors the most nucleophilic positions (C2/C3). Lithiation is directed by the N-H or a directing group, often to C3.[12]
Potential Side Reactions Oxidative Polymerization, Di-fluorinationOver-metalation, decomposition if warmed too quicklyHighly activated pyrroles can polymerize under oxidative conditions. Organolithiums are thermally unstable.[18]
Experimental Protocol 1: Direct Fluorination of N-Protected Thieno[3,2-b]pyrrole
  • Trustworthiness: This protocol is a standard procedure for the direct fluorination of electron-rich heterocycles using a widely validated reagent. The workup is designed to remove the reagent byproducts effectively.

  • Preparation: To a solution of N-protected thieno[3,2-b]pyrrole (1.0 eq) in anhydrous acetonitrile (0.1 M) in a flask protected from light, add Selectfluor® (1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the fluorinated product.

Experimental Protocol 2: Lithiation-Fluorination of N-Protected Furo[3,2-b]pyrrole
  • Trustworthiness: This protocol is based on a reported procedure for the fluorination of a furo[3,2-b]pyrrole derivative, demonstrating its field-proven applicability.[12] The use of low temperatures is critical for the stability of the key intermediate and ensures the reaction's success.

  • Preparation: Dissolve N-protected furo[3,2-b]pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add tert-Butyllithium (1.1 eq, 1.7 M solution in pentane) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the lithiated furo[3,2-b]pyrrole solution to the NFSI solution via cannula.

  • Warming & Quenching: Allow the reaction mixture to warm slowly to room temperature over 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Conclusion and Outlook

The fluorination of thieno[3,2-b]pyrrole and furo[3,2-b]pyrrole, while targeting structurally similar scaffolds, requires distinct strategic considerations rooted in their fundamental electronic differences.

  • The thieno[3,2-b]pyrrole system, with its enhanced nucleophilicity, is more amenable to direct electrophilic fluorination, though care must be taken to mitigate potential oxidative side reactions.

  • The furo[3,2-b]pyrrole system benefits from a more controlled, multi-step lithiation-fluorination sequence, which guarantees excellent regioselectivity where direct methods might fail or provide isomeric mixtures.[12]

The choice of methodology is therefore not arbitrary but a considered decision based on the substrate's intrinsic reactivity. As the demand for novel, high-performance fluorinated heterocycles continues to grow in both medicine and materials, a deep understanding of these reaction pathways is essential for the rational design and efficient synthesis of next-generation molecules.

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